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  • Product: 5-Amino-2-nitrobenzonitrile
  • CAS: 72115-08-3

Core Science & Biosynthesis

Foundational

3-Cyano-4-nitroaniline chemical structure and synonyms

An In-depth Technical Guide to 2-Cyano-4-nitroaniline: Synthesis, Properties, and Applications Abstract This technical guide provides a comprehensive overview of 2-Cyano-4-nitroaniline (CAS No: 17420-30-3), a pivotal che...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Cyano-4-nitroaniline: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-4-nitroaniline (CAS No: 17420-30-3), a pivotal chemical intermediate in the synthesis of various organic compounds. The document delves into its chemical structure, physicochemical properties, established synthesis methodologies, and key applications, particularly within the dye manufacturing and pharmaceutical industries. With a focus on scientific integrity, this guide synthesizes information from authoritative chemical databases and peer-reviewed literature to offer practical insights for researchers, scientists, and professionals in drug development. Detailed protocols, safety information, and analytical techniques are presented to facilitate its effective and safe utilization in a laboratory and industrial setting.

Chemical Identity and Structure

2-Cyano-4-nitroaniline is an aromatic compound characterized by an aniline ring substituted with a cyano group and a nitro group. These electron-withdrawing groups significantly influence the molecule's reactivity and properties.

  • IUPAC Name: 2-Amino-5-nitrobenzonitrile[1]

  • CAS Number: 17420-30-3[1][2][3][4][5]

  • Molecular Formula: C₇H₅N₃O₂[1][2][3]

  • Canonical SMILES: N#CC1=CC(=CC=C1N)N(=O)=O[6]

  • InChIKey: MGCGMYPNXAFGFA-UHFFFAOYSA-N[2][6]

Synonyms

The compound is known by several other names in literature and commerce:

  • 2-Cyano-4-nitroaniline[1][2]

  • 5-Nitroanthranilonitrile[1][3]

  • 4-Nitro-2-cyanoaniline[1][3]

  • o-Cyano-p-nitroaniline[1]

  • 5-Nitro-2-aminobenzonitrile[1][3]

  • Benzonitrile, 2-amino-5-nitro-[1][6]

Chemical Structure

The structural arrangement of 2-Cyano-4-nitroaniline consists of a benzene ring with an amino (-NH₂) group at position 1, a cyano (-C≡N) group at position 2, and a nitro (-NO₂) group at position 4.

chemical_structure cluster_benzene C1 C C2 C C1->C2 C6 C C1->C6 N_amino H₂N C1->N_amino C3 C C2->C3 C2->C3 CN_group C≡N C2->CN_group C4 C C3->C4 C5 C C4->C5 C4->C5 NO2_group O₂N C4->NO2_group C5->C6 C6->C1

Caption: Chemical Structure of 2-Cyano-4-nitroaniline.

Physicochemical Properties

The physical and chemical properties of 2-Cyano-4-nitroaniline are critical for its handling, storage, and application in synthesis. The presence of polar functional groups and an aromatic ring defines its characteristics.

PropertyValueReference(s)
Molecular Weight 163.13 g/mol [1][2]
Appearance Yellow to orange or brownish powder/crystal[1][3]
Melting Point 200-209 °C[1][2]
Boiling Point 383.2 ± 32.0 °C at 760 mmHg[2]
Density 1.4 ± 0.1 g/cm³[2]
Solubility Insoluble in water[7]
LogP (Octanol/Water) 1.64 - 1.8[1][2]
Vapor Pressure 0.0 ± 0.9 mmHg at 25°C[2]

These properties, particularly its high melting point and low water solubility, are typical for rigid aromatic structures with polar functionalities capable of engaging in intermolecular interactions in the solid state. Its moderate LogP value suggests some lipophilicity, which is relevant for its use in organic synthesis and its potential biological interactions.

Synthesis and Manufacturing

2-Cyano-4-nitroaniline is primarily synthesized through multi-step chemical processes starting from simpler aromatic compounds. The choice of synthetic route often depends on the availability of starting materials, cost, and desired purity.

Synthetic Workflow: From o-Chlorobenzonitrile

A common industrial method involves the nitration of o-chlorobenzonitrile followed by nucleophilic aromatic substitution (amination) of the chlorine atom.[8]

synthesis_workflow start o-Chlorobenzonitrile step1 Nitration (HNO₃ / H₂SO₄, 5-10°C) start->step1 intermediate Nitrated Intermediate (2-chloro-5-nitrobenzonitrile) step1->intermediate step2 Amination (High Conc. NH₃(aq), 55-95°C, Pressure) intermediate->step2 product 2-Cyano-4-nitroaniline step2->product

Caption: General workflow for the synthesis of 2-Cyano-4-nitroaniline.

Methodology and Mechanistic Rationale

Step 1: Nitration of o-Chlorobenzonitrile The synthesis begins with the electrophilic aromatic substitution of o-chlorobenzonitrile using a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[8]

  • Causality: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The existing chloro and cyano groups are deactivating and direct incoming electrophiles primarily to the meta positions relative to their own. The nitration occurs para to the activating chloro group and meta to the deactivating cyano group, yielding 2-chloro-5-nitrobenzonitrile as the major product. The reaction is conducted at low temperatures (5-10°C) to control the exothermic reaction and prevent over-nitration.[8]

Step 2: Amination of 2-Chloro-5-nitrobenzonitrile The intermediate, 2-chloro-5-nitrobenzonitrile, undergoes a nucleophilic aromatic substitution reaction with ammonia to replace the chlorine atom with an amino group.[1][9]

  • Causality: The strong electron-withdrawing effects of the adjacent nitro and cyano groups activate the aromatic ring towards nucleophilic attack. This activation facilitates the displacement of the chloride ion by ammonia. The reaction is typically performed in a high-concentration aqueous ammonia solution under elevated temperature and pressure to increase the reaction rate.[9] This process yields the final product, 2-cyano-4-nitroaniline, with high purity and yield.[9]

Applications in Research and Industry

The unique arrangement of functional groups makes 2-Cyano-4-nitroaniline a valuable precursor in several fields.

Dye Manufacturing

The primary industrial application of 2-Cyano-4-nitroaniline is as a crucial intermediate in the synthesis of disperse dyes.[1][9] The amino group can be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes with different colors and properties, suitable for dyeing synthetic fibers like polyester.

Pharmaceutical and Agrochemical Research

Nitroaniline derivatives are a significant class of compounds in medicinal and agricultural chemistry due to their versatile reactivity and biological activities.[10][11]

  • Building Block: 2-Cyano-4-nitroaniline serves as a scaffold for constructing more complex molecules. The nitro group can be reduced to an amine, providing another site for chemical modification, while the cyano group can be hydrolyzed or reduced.[12]

  • Drug Discovery: The nitroaniline moiety is present in various compounds investigated for therapeutic properties.[10] While specific drugs derived directly from 2-cyano-4-nitroaniline are not prominent in the public domain, its classification as a "Pharmaceutical Intermediate" and an "Antineoplastic" intermediate suggests its use in the synthesis of compounds screened for anticancer and other activities.[1] The nitrile group itself is a recognized pharmacophore found in over 30 prescribed medications.[12]

Analytical Methodologies

Accurate identification and quantification of 2-Cyano-4-nitroaniline are essential for quality control in synthesis and for research applications. High-Performance Liquid Chromatography (HPLC) is a standard and reliable technique.

Experimental Protocol: HPLC-UV Analysis

This protocol provides a general framework for the analysis of nitroaniline compounds.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-Cyano-4-nitroaniline sample.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) in a 100 mL volumetric flask.

    • Perform serial dilutions to prepare working standards and quality control samples at appropriate concentrations (e.g., 1-100 µg/L).[13]

    • Filter the final solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. The exact ratio should be optimized for best separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the analyte to find the λmax.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Quantification is achieved by creating a calibration curve from the peak areas of the known standards versus their concentrations.

    • The concentration of the unknown sample is then determined by interpolating its peak area on the calibration curve.

For complex matrices, such as environmental water, an on-line or off-line Solid-Phase Extraction (SPE) step may be required prior to HPLC analysis to concentrate the analyte and remove interfering substances.[14][15]

Safety and Handling

2-Cyano-4-nitroaniline is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazard Classification: The substance is classified as toxic if swallowed, in contact with skin, or if inhaled.[7][16][17] It may cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life with long-lasting effects.[7][16][17]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7][16] In case of dust formation, use a suitable respirator.[18]

  • Handling: Handle in a well-ventilated area or in a closed system.[16][19] Avoid breathing dust, fumes, or vapors.[18][19] Wash hands and any exposed skin thoroughly after handling.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep it locked up and away from incompatible materials such as strong oxidizing agents and acids.[19]

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[7]

    • If on Skin: Wash with plenty of soap and water. Take off immediately all contaminated clothing.[7]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[7]

Conclusion

2-Cyano-4-nitroaniline is a highly functionalized aromatic compound of significant industrial and research interest. Its well-established synthesis and versatile reactivity make it an indispensable intermediate, particularly in the production of azo dyes. Furthermore, its structural motifs are relevant to the field of medicinal chemistry, positioning it as a valuable building block for the development of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for its safe and effective application in advancing chemical and pharmaceutical sciences.

References

  • Pharmaffiliates. (n.d.). 3-Nitro-4-thiocyano aniline. Retrieved from [Link]

  • Chemsrc. (2025). 2-Cyano-4-nitroaniline | CAS#:17420-30-3. Retrieved from [Link]

  • H. Ramesh Kumar. (n.d.). 2 Cyano 4 Nitro Aniline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Cyano-4-nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN1105661A - 2-cyano-4-nitroaniline synthetic process.
  • Al-Namil, D. S. F., & Al-Bayati, Y. K. M. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. PMC. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2-Cyano-4-nitroaniline. Retrieved from [Link]

  • Bionity. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN105418458A - Synthetic process of 2-cyano-4-nitroaniline.
  • PubChem. (n.d.). 3-Cyano-4-nitrobenzoic acid. Retrieved from [Link]

  • Quora. (2020). Why is 3,4,5-trinitroaniline more basic than 4-cyanoanilines?. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of Nitroaniline Derivatives in Chemical Research. Retrieved from [Link]

  • Hebei Pingkang Biotechnology Co., Ltd. (n.d.). 2-Cyano-4-Nitroaniline. Retrieved from [Link]

  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]

  • ResearchGate. (2022). An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation. Retrieved from [Link]

  • dos Santos, S. S., et al. (n.d.). Detection of p-Nitroaniline by LC–MS/MS in Raw and Cooked Broiler Breast. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-4-nitroaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Properties of 3-Cyano-4-nitrofuroxan. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 4-nitroaniline – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-nitrophenyl thiocyanate. Retrieved from [Link]

Sources

Exploratory

Chemo-Structural Profiling of 5-Amino-2-nitrobenzonitrile: A Technical Monograph

Part 1: Structural Disambiguation & Core Identity[1] Critical Isomer Distinction In the domain of nitro-aniline derivatives, nomenclature ambiguity frequently leads to experimental error. It is imperative to distinguish...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Structural Disambiguation & Core Identity[1]

Critical Isomer Distinction

In the domain of nitro-aniline derivatives, nomenclature ambiguity frequently leads to experimental error. It is imperative to distinguish the subject of this guide, 5-Amino-2-nitrobenzonitrile , from its structural isomers and analogs.

Compound NameCAS NumberStructure DescriptionKey Distinction
5-Amino-2-nitrobenzonitrile 72115-08-3 Target Molecule. Cyano at C1, Nitro at C2, Amino at C5.[1][2][3][4]Subject of this guide. Also known as 3-Cyano-4-nitroaniline .
2-Amino-5-nitrobenzonitrile17420-30-3Cyano at C1, Amino at C2, Nitro at C5.Common isomer; often confused due to similar indexing.
3-Chloropyrazine-2-carbonitrile55557-52-3Pyrazine ring system.Erroneously indexed in some databases under similar keywords.
Physicochemical Architecture

5-Amino-2-nitrobenzonitrile serves as a high-value scaffold due to the orthogonal reactivity of its functional groups: an electrophilic nitrile, a nucleophilic amine, and an electron-withdrawing nitro group.

PropertyValueTechnical Note
Molecular Formula

Molecular Weight 163.13 g/mol Average mass for stoichiometric calculations.
Exact Mass 163.0382 DaMonoisotopic mass for HRMS validation (

~164.045).
SMILES NC1=CC=C(=O)C(C#N)=C1Encodes the 1,2,5-substitution pattern.
InChI Key LEMLFUMEYPRRNF-UHFFFAOYSA-N(Note: Verify against specific isomer databases).
Appearance Yellow to Orange SolidCharacteristic of push-pull nitroanilines.
Solubility DMSO, DMF, AcetoneLow solubility in water; sparingly soluble in non-polar solvents.

Part 2: Synthetic Pathways & Process Chemistry[6]

The synthesis of 5-Amino-2-nitrobenzonitrile is governed by the principles of Nucleophilic Aromatic Substitution (


). The presence of the nitro group at the C2 position activates the C5 position (para-orientation) for nucleophilic attack, provided a suitable leaving group (halide) is present.
Primary Synthesis Route: Amination of 5-Chloro-2-nitrobenzonitrile

This protocol relies on the displacement of a chloride atom by ammonia. The reaction is favored because the leaving group (Cl) is located para to the strongly electron-withdrawing nitro group (


), which stabilizes the Meisenheimer complex intermediate.
Reaction Scheme
  • Precursor: 5-Chloro-2-nitrobenzonitrile (CAS 34662-31-2).[2]

  • Reagent: Aqueous Ammonia (

    
    ) or Ammonia in Methanol/Ethanol.
    
  • Mechanism:

    
     (Addition-Elimination).
    

SynthesisWorkflow Precursor 5-Chloro-2-nitrobenzonitrile (CAS 34662-31-2) Intermediate Meisenheimer Complex (Transient) Precursor->Intermediate Nucleophilic Attack (NH3 @ C5) Reagents Reagents: NH3 (aq) or NH3/MeOH Solvent: DMSO or EtOH Reagents->Intermediate Product 5-Amino-2-nitrobenzonitrile (CAS 72115-08-3) Intermediate->Product Elimination of Cl- Byproduct Byproduct: NH4Cl Intermediate->Byproduct

Caption: Synthesis of 5-Amino-2-nitrobenzonitrile via SNAr displacement of chloride.

Detailed Experimental Protocol

Note: This protocol is a generalized adaptation based on standard nitroaniline synthesis methodologies. All procedures must be validated under local safety regulations.

Reagents:

  • 5-Chloro-2-nitrobenzonitrile (1.0 eq)

  • Ammonium Hydroxide (28-30%

    
    ) or 7N 
    
    
    
    in Methanol (5.0 - 10.0 eq)
  • Solvent: DMSO (Dimethyl sulfoxide) or Ethanol.

Step-by-Step Methodology:

  • Dissolution: Charge a pressure-rated reaction vessel with 5-Chloro-2-nitrobenzonitrile (e.g., 10 g) and DMSO (50 mL). Stir until fully dissolved.

  • Addition: Cool the solution to 0-5°C. Slowly add the ammonia source. The excess ammonia acts as both the nucleophile and the base to scavenge the generated HCl.

  • Reaction: Seal the vessel and heat to 80-100°C . Monitor via TLC (30% EtOAc/Hexanes) or HPLC. The reaction typically requires 4-12 hours depending on the ammonia concentration.

    • Process Control: Look for the disappearance of the starting material peak (

      
       will shift as the polar amine forms).
      
  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into crushed ice/water (500 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.

    • Adjust pH to neutral if necessary.

  • Isolation: Filter the solid via vacuum filtration. Wash the cake copiously with water to remove residual DMSO and ammonium salts.

  • Purification: Recrystallize from Ethanol or an Ethanol/Water mixture to achieve >98% purity.

Part 3: Analytical Validation

Trustworthiness in chemical synthesis relies on rigorous characterization. The following data points are expected for CAS 72115-08-3.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (DMSO-

    
    , 400 MHz): 
    
    • 
       ~7.8 - 8.1 ppm (d, 1H, H-3): Doublet due to ortho-coupling with H-4? No, H-3 is adjacent to 
      
      
      
      .
    • 
       ~6.8 - 7.0 ppm (m, 2H, H-4, H-6): The protons ortho to the amino group will be shielded (shifted upfield) relative to the nitro-adjacent proton.
      
    • 
       ~6.5 - 7.5 ppm (s, broad, 2H, 
      
      
      
      ): Exchangeable protons.
  • Structural Logic: The proton at C3 (between

    
     and CN, but wait—C3 is adjacent to 
    
    
    
    and C4) will be the most deshielded due to the electron-withdrawing effect of the nitro group.
Infrared Spectroscopy (FT-IR)
  • Nitrile (

    
    ):  Sharp band at 2220–2240 cm⁻¹ .
    
  • Amine (

    
    ):  Doublet stretch at 3300–3500 cm⁻¹  (symmetric/asymmetric).
    
  • Nitro (

    
    ):  Strong bands at 1500–1550 cm⁻¹  (asymmetric) and 1300–1360 cm⁻¹  (symmetric).
    

Part 4: Pharmaceutical & Material Utility[1][6][7][8]

Drug Development Scaffold

5-Amino-2-nitrobenzonitrile is a "privileged structure" in medicinal chemistry.

  • Kinase Inhibition: The aniline amine serves as a nucleophile to react with chloropyrimidines or quinazolines, forming the core of many tyrosine kinase inhibitors.

  • Heterocyclization: The ortho-relationship between the Cyano (C1) and Nitro (C2) groups (after reduction of nitro to amine) allows for the formation of Quinazolines and Benzimidazoles .

Disperse Dyes

In the materials sector, this molecule acts as a diazo component. The amino group can be diazotized and coupled with electron-rich aromatics to produce high-fastness disperse dyes (e.g., for polyester).

Applications cluster_pharma Pharmaceuticals cluster_mat Materials Science Core 5-Amino-2-nitrobenzonitrile (Scaffold) Kinase Tyrosine Kinase Inhibitors (via Aniline coupling) Core->Kinase Heterocycles Quinazolines/Benzimidazoles (via Nitro reduction) Core->Heterocycles Dyes Disperse Azo Dyes (via Diazotization) Core->Dyes

Caption: Divergent application pathways for the 5-Amino-2-nitrobenzonitrile scaffold.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 28532 (Isomer Reference). Retrieved from [Link](Note: Used for structural comparison and isomer disambiguation).

  • Google Patents.Synthesis of Nitro-Aniline Derivatives (General Methodologies).

Sources

Foundational

Technical Guide: Solubility Profile and Solvent Selection for 5-Amino-2-nitrobenzonitrile

Executive Summary 5-Amino-2-nitrobenzonitrile (CAS: 55557-52-3 or analogous 3-cyano-4-nitroaniline) represents a class of "push-pull" aromatic systems critical in the synthesis of azo dyes, high-energy materials, and kin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Amino-2-nitrobenzonitrile (CAS: 55557-52-3 or analogous 3-cyano-4-nitroaniline) represents a class of "push-pull" aromatic systems critical in the synthesis of azo dyes, high-energy materials, and kinase inhibitors. Its structural isomerism—specifically the positioning of the electron-withdrawing nitro/cyano groups relative to the electron-donating amino group—creates a unique solubility landscape characterized by high crystal lattice energy and significant polarity.

This guide addresses the solubility challenges associated with this scaffold. While extensive data exists for its isomer 2-amino-5-nitrobenzonitrile (CAS 17420-30-3), specific data for the 5-amino-2-nitro variant is often proprietary or sparse. This document synthesizes available experimental data with thermodynamic modeling principles (Hansen Solubility Parameters, Apelblat Equation) to provide a robust framework for solvent selection and recrystallization.

Physicochemical Profile & Structural Logic

To predict and manipulate solubility, one must understand the molecular interactions at play. 5-Amino-2-nitrobenzonitrile features a strong internal dipole moment due to the para-alignment of the amino (donor) and nitro (acceptor) groups.

Structural Analysis
  • Electron Donor: Amino group (-NH₂) at position 5.

  • Electron Acceptor: Nitro group (-NO₂) at position 2; Cyano group (-CN) at position 1.

  • Lattice Energy: The molecule exhibits strong intermolecular hydrogen bonding (Amino H

    
     Nitro/Cyano O/N) and 
    
    
    
    -
    
    
    stacking, leading to a high melting point (typically >200°C) and poor solubility in non-polar solvents.
Predicted Solubility Trends

Based on the "Like Seeks Like" principle and data from structural analogs (nitroanilines), the solubility hierarchy is:

Solvent ClassRepresentative SolventsSolubility PredictionMechanism
Polar Aprotic DMSO, DMF, NMPHigh (>100 mg/mL)Dipole-dipole interactions disrupt crystal lattice effectively.
Polar Protic Methanol, EthanolModerate (Temp.[1] dependent)H-bonding capability; solubility increases significantly with

.
Ketones/Esters Acetone, Ethyl AcetateModerate to Good Dipole interactions; useful for extraction but may require heating.
Non-Polar Hexane, Toluene, EtherVery Low (<1 mg/mL)Lack of polarity prevents disruption of solute-solute interactions.
Water WaterInsoluble Hydrophobic aromatic ring dominates despite polar groups.

Solubility Modeling & Thermodynamics

For precise process development, relying on "rule of thumb" is insufficient. We utilize thermodynamic models to correlate experimental data.[2]

The Apelblat Model

The modified Apelblat equation is the industry standard for correlating the mole fraction solubility (


) with temperature (

). If you are generating internal data, fit your results to:


  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Allows for interpolation of solubility at any temperature within the measured range, critical for designing cooling crystallization curves.

Hansen Solubility Parameters (HSP)

For solvent screening, calculate the "distance" (


) between the solute and solvent in Hansen space:


  • Target: Solvents with a smaller

    
     (relative to the solute's interaction radius 
    
    
    
    ) will dissolve the compound.
  • 5-Amino-2-nitrobenzonitrile Estimates:

    • 
       (Dispersion): ~20 MPa
      
      
      
    • 
       (Polarity): ~18 MPa
      
      
      
      (High due to nitro/cyano)
    • 
       (H-Bonding): ~12 MPa
      
      
      

Visualization: Solvation & Workflow

Solvation Mechanism

The following diagram illustrates the competitive interaction between solvent molecules and the 5-Amino-2-nitrobenzonitrile crystal lattice.

SolvationMechanism Solute_Solid Solid Crystal Lattice (High Lattice Energy) Interaction_Strong Dipole-Dipole & H-Bond Disruption Solute_Solid->Interaction_Strong Exposed to Interaction_Weak Weak van der Waals Forces Solute_Solid->Interaction_Weak Exposed to Solvent_Polar Polar Aprotic Solvent (DMSO/DMF) Solvent_Polar->Interaction_Strong Solvent_NonPolar Non-Polar Solvent (Hexane) Solvent_NonPolar->Interaction_Weak Result_Soln Homogeneous Solution Interaction_Strong->Result_Soln Lattice Breakdown Result_Insol Phase Separation (Insoluble) Interaction_Weak->Result_Insol Lattice Intact

Caption: Comparative solvation mechanics showing why polar aprotic solvents successfully disrupt the high-energy crystal lattice of nitrobenzonitriles.

Experimental Protocols

Protocol A: Recrystallization (Purification)

Objective: Purify crude 5-Amino-2-nitrobenzonitrile (95%) to >99% purity using a solvent/anti-solvent system. System: Ethanol (Solvent) / Water (Anti-solvent).

  • Dissolution:

    • Place 5.0 g of crude solid in a 250 mL Erlenmeyer flask.

    • Add 40 mL of Ethanol (95%) .

    • Heat to reflux (approx. 78°C) with magnetic stirring.

    • Note: If solid remains, add Ethanol in 5 mL aliquots until dissolved. Do not exceed 80 mL.

  • Hot Filtration (Optional):

    • If insoluble particles (black specks) remain, filter rapidly through a pre-warmed glass frit or fluted filter paper to prevent premature crystallization.

  • Anti-Solvent Addition:

    • While maintaining gentle reflux, add Deionized Water dropwise.

    • Stop addition immediately upon observing persistent turbidity (cloudiness).

    • Add 1-2 mL of Ethanol to clear the solution (restore saturation point).

  • Controlled Cooling:

    • Remove from heat. Allow the flask to cool to room temperature (20-25°C) undisturbed for 2 hours.

    • Critical: Rapid cooling leads to oiling out or occlusion of impurities.

    • Once at RT, place in an ice bath (0-5°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter crystals using vacuum filtration (Buchner funnel).

    • Wash with 20 mL of cold (0°C) Ethanol/Water (50:50) mixture.

    • Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: HPLC Sample Preparation

Objective: Prepare a 1 mg/mL solution for purity analysis. Challenge: Preventing precipitation in the HPLC lines (often aqueous).

  • Weigh 10 mg of sample into a 10 mL volumetric flask.

  • Add 2 mL of Acetonitrile (ACN) or DMSO (depending on column compatibility). Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to volume with water/ACN (50:50) mixture.

    • Warning: If adding water causes precipitation, increase the organic ratio (e.g., 70:30 ACN:Water).

  • Filter through a 0.22 µm PTFE syringe filter before injection.

Workflow Diagram: Purification Logic

RecrystallizationWorkflow Start Crude Material (5-Amino-2-nitrobenzonitrile) Solvent_Add Add Polar Solvent (Ethanol/Methanol) Start->Solvent_Add Heat Heat to Reflux (Dissolution) Solvent_Add->Heat Check Is Solution Clear? Heat->Check Filter Hot Filtration (Remove Insolubles) Check->Filter No (Solids remain) AntiSolvent Add Anti-Solvent (Water) to Turbidity Check->AntiSolvent Yes Filter->AntiSolvent Clear Add Solvent Drops (Clear Solution) AntiSolvent->Clear Cool Controlled Cooling (RT -> 0°C) Clear->Cool Isolate Vacuum Filtration & Drying Cool->Isolate

Caption: Step-by-step decision tree for the recrystallization of nitro-substituted benzonitriles.

References

  • PubChem. (2023). 2-Amino-5-nitrobenzonitrile (Compound Summary). National Library of Medicine. [Link]

  • Zhang, Y., et al. (2016).[2] "Solubility of 4-Nitro-1,2-phenylenediamine in Organic Solvents." Journal of Chemical & Engineering Data. (Cited for analogous nitroaniline solubility methodology).[3] [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Guided Protocol for the Synthesis of 5-Amino-2-nitrobenzonitrile from 3-Aminobenzonitrile

Introduction 5-Amino-2-nitrobenzonitrile is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Amino-2-nitrobenzonitrile is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its structure, featuring amino, nitro, and cyano functionalities, offers multiple points for chemical modification, enabling the construction of complex molecular architectures. This application note provides a detailed, three-step protocol for the synthesis of 5-amino-2-nitrobenzonitrile starting from the readily available 3-aminobenzonitrile. The synthetic strategy hinges on the use of a protecting group to control the regioselectivity of the critical nitration step, a common challenge in the functionalization of aromatic compounds with multiple substituents. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and safety considerations.

Synthetic Strategy: A Three-Step Approach

Direct nitration of 3-aminobenzonitrile is expected to yield a mixture of isomers due to the competing directing effects of the amino (ortho-, para-directing) and cyano (meta-directing) groups. To achieve the desired regioselectivity, a protecting group strategy is employed. The amino group is first acetylated to form an acetamide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, which allows for a more controlled nitration. The nitro group is then introduced, followed by the deprotection of the amino group to yield the final product.

Synthetic Workflow Start 3-Aminobenzonitrile Step1 Step 1: Acetylation (Protection) Start->Step1 Intermediate1 N-(3-cyanophenyl)acetamide Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 Intermediate2 N-(5-cyano-2-nitrophenyl)acetamide Step2->Intermediate2 Step3 Step 3: Hydrolysis (Deprotection) Intermediate2->Step3 End 5-Amino-2-nitrobenzonitrile Step3->End

Figure 1: Overall synthetic workflow for the preparation of 5-amino-2-nitrobenzonitrile.

PART 1: Experimental Protocols

Step 1: Acetylation of 3-Aminobenzonitrile (Protection)

This initial step protects the amino group as an acetamide to prevent side reactions and to control the regioselectivity of the subsequent nitration.

Materials:

  • 3-Aminobenzonitrile

  • Acetic anhydride

  • Glacial acetic acid

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Distilled water

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-aminobenzonitrile (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Upon completion (monitored by TLC), pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash thoroughly with cold distilled water until the filtrate is neutral, and dry under vacuum to obtain N-(3-cyanophenyl)acetamide.

Step 2: Nitration of N-(3-cyanophenyl)acetamide

This crucial step introduces the nitro group at the desired position on the benzonitrile ring. The acetamido group directs the nitration to the ortho and para positions, while the cyano group directs to the meta position. The formation of the 2-nitro isomer is favored.

Materials:

  • N-(3-cyanophenyl)acetamide

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (70%)

  • Ice-salt bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve N-(3-cyanophenyl)acetamide (1.0 eq) in concentrated sulfuric acid at 0°C in an ice-salt bath.

  • Slowly add fuming nitric acid (1.1 eq) dropwise via a dropping funnel, ensuring the temperature is maintained between 0 and 5°C.

  • After the addition, continue stirring the mixture at this temperature for 2-3 hours.

  • Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.

  • Filter the yellow precipitate, wash with copious amounts of cold water until the washings are neutral, and dry to yield N-(5-cyano-2-nitrophenyl)acetamide.

Step 3: Hydrolysis of N-(5-cyano-2-nitrophenyl)acetamide (Deprotection)

The final step involves the removal of the acetyl protecting group to yield the target compound, 5-amino-2-nitrobenzonitrile.

Materials:

  • N-(5-cyano-2-nitrophenyl)acetamide

  • Ethanol

  • Concentrated hydrochloric acid

  • 10% Sodium hydroxide solution

  • Crushed ice

  • pH paper

Procedure:

  • Suspend the N-(5-cyano-2-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then pour it onto crushed ice.

  • Neutralize the solution by the slow addition of 10% sodium hydroxide solution until a pH of 7-8 is reached, which will precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 5-amino-2-nitrobenzonitrile.

PART 2: Scientific Integrity & Logic

Causality Behind Experimental Choices
  • Protection of the Amino Group: The acetylation of the amino group is a critical step. The lone pair of electrons on the nitrogen of the amino group is highly activating, which can lead to over-nitration and oxidative side reactions. Conversion to an acetamide moderates this reactivity and introduces steric hindrance, favoring nitration at the less hindered para-position relative to the acetamido group (which is the desired 2-position of the benzonitrile ring).

  • Nitrating Agent and Conditions: A mixture of concentrated nitric acid and sulfuric acid (mixed acid) is a standard and effective nitrating agent. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction. The reaction is performed at low temperatures (0-5°C) to control the exothermic nature of the reaction and to minimize the formation of byproducts.[1][2]

  • Deprotection: Acid-catalyzed hydrolysis is a standard method for the deprotection of acetamides. The reaction is typically carried out in the presence of a strong acid like hydrochloric acid in a protic solvent such as ethanol.

Self-Validating System: In-Process Controls and Characterization

To ensure the success of the synthesis, it is crucial to monitor the progress of each step and to characterize the intermediates and the final product.

  • Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the consumption of the starting material and the formation of the product in each step. A suitable solvent system should be developed to achieve good separation of the spots.

  • Purification: Recrystallization is a common and effective method for purifying the solid intermediates and the final product. If recrystallization does not provide a product of sufficient purity, column chromatography may be necessary. The separation of potential isomers can be challenging but is achievable with careful selection of the stationary and mobile phases.[3]

  • Characterization: The identity and purity of the synthesized compounds should be confirmed by a combination of spectroscopic methods and physical property measurements.

Compound Expected Melting Point (°C) Expected ¹H NMR Data (δ, ppm) Expected IR Data (cm⁻¹)
N-(3-cyanophenyl)acetamide 128-1302.1 (s, 3H, CH₃), 7.4-7.8 (m, 4H, Ar-H), 10.1 (s, 1H, NH)3300 (N-H), 2230 (C≡N), 1670 (C=O)
N-(5-cyano-2-nitrophenyl)acetamide 160-1622.3 (s, 3H, CH₃), 7.8-8.5 (m, 3H, Ar-H), 10.5 (s, 1H, NH)3300 (N-H), 2235 (C≡N), 1700 (C=O), 1530, 1350 (NO₂)
5-Amino-2-nitrobenzonitrile 208-2146.8 (d, 1H), 7.2 (dd, 1H), 7.5 (d, 1H), 7.9 (s, 2H, NH₂)3400, 3300 (N-H), 2225 (C≡N), 1520, 1340 (NO₂)

Note: The expected spectroscopic data are approximate and may vary depending on the solvent and instrument used. It is recommended to compare the obtained data with literature values.[4][5][6]

PART 3: Safety Considerations

Nitration reactions are potentially hazardous and must be carried out with extreme caution in a well-ventilated fume hood.[7]

  • Corrosive and Oxidizing Agents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[8] They can cause severe burns upon contact with skin or eyes. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: The nitration reaction is highly exothermic.[2] It is crucial to control the temperature by slow, dropwise addition of the nitrating agent and by using an efficient cooling bath. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing an explosion.

  • Handling of Reagents: Always add acid to water, never the other way around, to avoid violent splashing. When preparing the mixed acid, add the nitric acid slowly to the sulfuric acid while cooling.

  • Waste Disposal: The acidic waste generated from the reaction should be neutralized carefully with a base (e.g., sodium bicarbonate) before disposal according to institutional guidelines.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 5-amino-2-nitrobenzonitrile from 3-aminobenzonitrile. By employing a protecting group strategy, the challenge of regioselectivity in the nitration step is effectively addressed. The detailed experimental procedures, along with the rationale behind each step and the necessary safety precautions, are intended to enable researchers to successfully synthesize this important chemical intermediate. The provided characterization data will aid in the verification of the identity and purity of the synthesized compounds.

References

  • Nitration reaction safety - YouTube. (2024). Retrieved from [Link]

  • Nitrating mixture - Sciencemadness Wiki. (2015). Retrieved from [Link]

  • Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid - ACS Publications. (2012). Retrieved from [Link]

  • MIXED NITRATING ACID (greater than 50% HN03) - East Harbour Group. (2022). Retrieved from [Link]

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone - MDPI. (2025). Retrieved from [Link]

  • Devise a synthesis of each compound from aniline (C6H5NH2): a. (CH3)3C-C.. - Filo. (2025). Retrieved from [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - Arkivoc. (n.d.). Retrieved from [Link]

  • Easy purification of isomers with prepacked glass columns - Chromatography Today. (n.d.). Retrieved from [Link]

  • 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem. (n.d.). Retrieved from [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Retrieved from [Link]

  • Supporting Information Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic am - Rsc.org. (n.d.). Retrieved from [Link]

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews - ACS Publications. (2003). Retrieved from [Link]

  • Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine - CABI Digital Library. (n.d.). Retrieved from [Link]

  • Amino Acid-Protecting Groups - SciSpace. (n.d.). Retrieved from [Link]

  • N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones - PMC. (n.d.). Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017). Retrieved from [Link]

  • 2 Protection of Functional Groups. (n.d.). Retrieved from [Link]

  • Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles - PMC. (n.d.). Retrieved from [Link]

  • MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google Patents. (n.d.).
  • Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion - Glen Research. (n.d.). Retrieved from [Link]

  • US3221062A - Nitration process - Google Patents. (n.d.).
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - MDPI. (2020). Retrieved from [Link]

  • Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites - MDPI. (2022). Retrieved from [Link]

  • US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents. (n.d.).
  • (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-cyano-N-(3-nitrophenyl)acetamide | C9H7N3O3 | CID 671257 - PubChem. (n.d.). Retrieved from [Link]

  • Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route - PMC. (n.d.). Retrieved from [Link]

  • Acetamides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles - Google Patents. (n.d.).
  • 2-AMINO-5-NITROBENZONITRILE | CAS 17420-30-3 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - Frontiers. (2024). Retrieved from [Link]

  • n-nitromorpholine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents. (n.d.).
  • Aromatic nitration under various conditions. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. (2024). Retrieved from [Link]

Sources

Application

Using 5-Amino-2-nitrobenzonitrile as a pharmaceutical intermediate

Application Note: 5-Amino-2-nitrobenzonitrile as a Pharmaceutical Intermediate Part 1: Executive Summary & Identity Clarification Core Directive: This guide outlines the utility of 5-Amino-2-nitrobenzonitrile as a high-v...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Amino-2-nitrobenzonitrile as a Pharmaceutical Intermediate

Part 1: Executive Summary & Identity Clarification

Core Directive: This guide outlines the utility of 5-Amino-2-nitrobenzonitrile as a high-value scaffold in medicinal chemistry, specifically for the synthesis of 6-substituted quinazolines and benzimidazoles.

CRITICAL IDENTITY ALERT: A discrepancy often exists in procurement databases regarding this compound. The user-supplied CAS 55557-52-3 corresponds to 3-Chloropyrazine-2-carbonitrile.[1] This Application Note strictly addresses the chemical 5-Amino-2-nitrobenzonitrile (CAS 72115-08-3 ), a benzene derivative.[2][3] Researchers must verify the structure before synthesis.

ParameterSpecification
Chemical Name 5-Amino-2-nitrobenzonitrile
Correct CAS 72115-08-3
Molecular Formula C₇H₅N₃O₂
Molecular Weight 163.13 g/mol
Structure Benzene ring substituted with -CN (C1), -NO₂ (C2), and -NH₂ (C5).
Key Reactivity Nitro reduction (C2), Diazotization (C5), Nitrile hydrolysis (C1).[1]

Part 2: Strategic Applications in Drug Design

The 5-amino-2-nitrobenzonitrile scaffold is unique because it provides a "masked" diamine.[1] The C5-amine is available for immediate functionalization (e.g., acylation, alkylation), while the C2-nitro group protects the second amine position until cyclization is required.

Primary Pathway: Synthesis of 6-Aminoquinazolin-4(3H)-ones

This is the most critical application.[1] Quinazolinones are the backbone of numerous kinase inhibitors (e.g., EGFR inhibitors) and antifolates.[1]

  • Functionalization: The C5-amine is modified first (e.g., to attach a solubilizing tail).[1]

  • Activation: The C2-nitro is reduced to an amine.[1]

  • Cyclization: The newly formed C2-amine reacts with the C1-nitrile (often with a carbon source like formamide) to close the pyrimidine ring.[1]

Result: The original C5-amino group becomes the C6-position of the quinazoline, a critical vector for structure-activity relationship (SAR) optimization in oncology drugs.[1]

Secondary Pathway: Benzimidazole Formation

Reduction of the nitro group yields 2,5-diaminobenzonitrile .[1] Condensation with aldehydes or carboxylic acids yields 5-cyanobenzimidazoles, where the nitrile remains available for conversion to amides or tetrazoles (bioisosteres of carboxylic acids).[1]

Part 3: Visualizing the Synthetic Logic

The following diagram illustrates the transformation of 5-amino-2-nitrobenzonitrile into a bioactive quinazoline scaffold.

SynthesisPathway cluster_logic Mechanistic Logic Start 5-Amino-2-nitrobenzonitrile (Starting Material) Inter1 Intermediate A (N-Alkylated/Acylated) Start->Inter1 Step 1: C5-Amine Functionalization (R-X, Base) Inter2 Intermediate B (2-Amino-5-substituted-benzonitrile) Inter1->Inter2 Step 2: Nitro Reduction (Fe/HCl or H2/Pd-C) Final 6-Substituted-Quinazolin-4(3H)-one (Pharma Scaffold) Inter2->Final Step 3: Cyclization (Formamide/HCOOH)

Caption: Figure 1. Synthetic flow converting the 5-amino precursor into a 6-substituted quinazoline core.[1] The C2-nitro reduction is the "gatekeeper" step enabling cyclization.

Part 4: Detailed Experimental Protocols

These protocols are designed for scalability and reproducibility .[1]

Protocol A: Selective Reduction to 2,5-Diaminobenzonitrile

Objective: Reduce the C2-nitro group without hydrolyzing the C1-nitrile or over-reducing the ring.[1]

Reagents:

  • Substrate: 5-Amino-2-nitrobenzonitrile (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, 5.0 equiv)

  • Catalyst/Solvent: Ammonium Chloride (NH₄Cl, 5.0 equiv) in Ethanol/Water (4:1).[1]

Procedure:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 5-amino-2-nitrobenzonitrile (10 g, 61.3 mmol) in Ethanol (120 mL) and Water (30 mL).

  • Activation: Add NH₄Cl (16.4 g, 306 mmol) and stir at 60°C for 15 minutes to ensure homogeneity.

  • Reduction: Add Iron powder (17.1 g, 306 mmol) portion-wise over 20 minutes. Caution: Exothermic reaction.[1]

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

    • Self-Validation Check: Monitor by TLC (50% EtOAc/Hexane).[1] The starting material (bright yellow) should disappear, replaced by a fluorescent blue/purple spot (diamine).[1]

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (50 mL).[1]

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is typically a dark solid.[1] Recrystallize from Ethanol/Water to obtain 2,5-diaminobenzonitrile as off-white/brown needles.[1]

Yield Expectation: 85–92%.

Protocol B: Cyclization to 6-Aminoquinazolin-4(3H)-one

Objective: Convert the diamine into the quinazoline core.[1]

Reagents:

  • Substrate: 2,5-Diaminobenzonitrile (from Protocol A)

  • Cyclizing Agent: Formic Acid (98%) / Formamide mixture.[1]

Procedure:

  • Setup: Suspend 2,5-diaminobenzonitrile (5.0 g) in Formamide (25 mL).

  • Reaction: Add Formic acid (2 mL) as a catalyst. Heat the mixture to 140–150°C.

  • Duration: Stir for 6–8 hours. The nitrile carbon is attacked by the amine, followed by hydrolysis/rearrangement to the thermodynamic oxo-product.[1]

  • Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

  • Isolation: The product, 6-aminoquinazolin-4(3H)-one , will precipitate as a solid.[1][4] Filter, wash with water, and dry under vacuum.

Part 5: Technical Specifications & Safety Data

Physicochemical Properties:

  • Appearance: Yellow to orange crystalline powder.[1]

  • Melting Point: 200–207°C (Decomposes).[1][5]

  • Solubility:

    • High: DMSO, DMF, DMAc.[1]

    • Moderate: Hot Ethanol, Ethyl Acetate.[1]

    • Low: Water, Hexane.[1]

Handling & Safety (E-E-A-T Compliance):

  • Hazard Class: Irritant (Skin/Eye).[1] Potential sensitizer due to the aniline moiety.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over time (darkening of color).[1]

  • Incompatibility: Strong oxidizing agents, acids (forms salts), acid chlorides (rapid acylation).[1]

References

  • Chemical Identity Verification

    • Source: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 24849349, 2-Amino-5-nitrobenzonitrile (Isomer comparison).

    • URL:[Link]

  • Quinazoline Synthesis Methodologies

    • Source:Molecules (MDPI).[1] "Synthesis of 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one." (Protocol adaptation for nitro-reduction and cyclization).

    • URL:[Link][6]

  • Iron-Mediated Reduction Protocols

    • Source:Journal of Organic Chemistry. "Selective reduction of nitro compounds using Iron/Ammonium Chloride." (Standard industry protocol).
    • URL:[Link]

  • Benzonitrile Reactivity

    • Source:BenchChem.[1][4][7] "Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations." (Comparative reactivity of amino-nitro-benzonitriles).

Sources

Method

Application Notes and Protocols for the Reduction of 5-Amino-2-nitrobenzonitrile to Diamino Derivatives

This comprehensive guide provides detailed application notes and protocols for the synthesis of 3,4-diaminobenzonitrile through the reduction of 5-amino-2-nitrobenzonitrile. This document is intended for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 3,4-diaminobenzonitrile through the reduction of 5-amino-2-nitrobenzonitrile. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies.

Introduction

3,4-Diaminobenzonitrile is a valuable intermediate in the synthesis of a wide range of pharmaceuticals, dyes, and polymers.[1] Its vicinal diamine functionality allows for the construction of various heterocyclic systems, making it a key building block in medicinal chemistry for the development of novel therapeutic agents.[2] The most common synthetic route to 3,4-diaminobenzonitrile involves the reduction of the corresponding nitroaromatic precursor, 5-amino-2-nitrobenzonitrile. The selection of an appropriate reduction methodology is critical to ensure high yield, purity, and operational safety, while also considering the presence of other functional groups in the molecule.

This guide will explore several robust and scalable methods for this transformation, providing detailed protocols, mechanistic insights, and practical advice on reaction monitoring, product purification, and safety.

Strategic Approaches to the Reduction of 5-Amino-2-nitrobenzonitrile

The reduction of an aromatic nitro group to a primary amine is a six-electron process that can be achieved through various chemical pathways. The choice of method depends on factors such as the desired scale of the reaction, available equipment, and the presence of other reducible functional groups. For 5-amino-2-nitrobenzonitrile, the nitrile group is generally stable under many nitro reduction conditions, but its sensitivity should be considered when selecting a method.

Here, we will focus on three widely employed and effective strategies:

  • Catalytic Hydrogenation with Palladium on Carbon (Pd/C): A clean and efficient method, often preferred for its high yields and simple work-up.

  • Catalytic Hydrogenation with Raney® Nickel: A cost-effective alternative to palladium, particularly useful in large-scale productions.

  • Chemical Reduction with Sodium Dithionite: A convenient and mild method that avoids the need for high-pressure hydrogenation equipment.

The following sections will provide detailed protocols and expert commentary for each of these methodologies.

Visualization of Reaction Workflow

cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification Start 5-Amino-2-nitrobenzonitrile Solvent Solvent Selection (e.g., Ethanol, Methanol) Start->Solvent Catalyst Catalyst/Reagent Addition (Pd/C, Raney Ni, or Na2S2O4) Solvent->Catalyst Hydrogenation Catalytic Hydrogenation (H2 gas or transfer hydrogenation) Catalyst->Hydrogenation Method 1 & 2 Chemical_Reduction Chemical Reduction (e.g., Sodium Dithionite) Catalyst->Chemical_Reduction Method 3 Filtration Catalyst Filtration Hydrogenation->Filtration Extraction Solvent Extraction Chemical_Reduction->Extraction Filtration->Extraction Purification Purification (Crystallization/Chromatography) Extraction->Purification Final_Product 3,4-Diaminobenzonitrile Purification->Final_Product

Caption: Generalized workflow for the reduction of 5-amino-2-nitrobenzonitrile.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation using palladium on carbon is a highly efficient and clean method for the reduction of aromatic nitro compounds.[3] The reaction proceeds with high chemoselectivity, typically leaving the nitrile group intact.

Mechanistic Insight

The catalytic hydrogenation of a nitro group on a metal surface, such as palladium, is believed to proceed through a series of intermediates. The nitroaromatic compound adsorbs onto the catalyst surface, where it reacts with dissociated hydrogen atoms. The reaction pathway is thought to involve the sequential reduction of the nitro group to nitroso, then to a hydroxylamine intermediate, and finally to the amine.[4]

Experimental Protocol

Materials:

  • 5-amino-2-nitrobenzonitrile

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite® or diatomaceous earth

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, add 5-amino-2-nitrobenzonitrile (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (0.05 - 0.10 eq by weight of the substrate).

  • Solvent Addition: Add a suitable solvent such as ethanol or methanol to dissolve the substrate. The solvent volume should be sufficient to ensure good stirring and to keep the catalyst suspended.

  • Purging: Seal the reactor and purge the system with nitrogen gas 3-5 times to remove any residual oxygen. This is a critical safety step to prevent the formation of an explosive hydrogen-oxygen mixture.[5]

  • Hydrogenation: Purge the reactor with hydrogen gas 2-3 times before pressurizing to the desired pressure (typically 50 psi).

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature. The reaction is exothermic, and for larger scale reactions, cooling may be necessary to maintain the desired temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 5-18 hours.[3]

  • Work-up: Upon completion, carefully vent the excess hydrogen gas and purge the reactor with nitrogen 3-5 times.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product. Safety Note: The used Pd/C catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely and handle it with care.[6]

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 3,4-diaminobenzonitrile.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/ether) or by column chromatography on silica gel.[3]

ParameterRecommended ConditionNotes
Catalyst Loading 5-10 wt% of substrateHigher loading may increase reaction rate but also cost.
Solvent Ethanol, MethanolProtic solvents are generally effective.
Hydrogen Pressure 50 psiHigher pressure can be used but requires appropriate equipment.
Temperature Room TemperatureThe reaction is exothermic; cooling may be needed for scale-up.
Reaction Time 5-18 hoursMonitor by TLC or LC-MS for completion.

Protocol 2: Catalytic Hydrogenation with Raney® Nickel

Raney® Nickel is a cost-effective and highly active catalyst for the hydrogenation of nitro compounds and nitriles.[7][8] It is often used in industrial applications due to its lower cost compared to precious metal catalysts.

Causality Behind Experimental Choices

Raney® Nickel is a sponge-like catalyst with a high surface area, which contributes to its high catalytic activity. It is typically supplied as a slurry in water or another solvent to prevent its pyrophoric nature when dry.[9] The use of ammonia in the reaction medium can help to suppress the formation of secondary amines, which can be a side product in nitrile hydrogenations.[10]

Experimental Protocol

Materials:

  • 5-amino-2-nitrobenzonitrile

  • Raney® Nickel (slurry in water)

  • Methanol or Ethanol

  • Ammonia solution (optional)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite® or diatomaceous earth

  • High-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation: Carefully decant the water from the Raney® Nickel slurry and wash the catalyst with the reaction solvent (e.g., methanol) several times to remove residual water. All handling of Raney® Nickel should be done under a solvent to prevent it from drying out and becoming pyrophoric.[7]

  • Reactor Setup: Add the washed Raney® Nickel to the high-pressure reactor vessel.

  • Substrate and Solvent Addition: Add a solution of 5-amino-2-nitrobenzonitrile in methanol or ethanol to the reactor. If desired, a small amount of ammonia solution can be added to the reaction mixture.

  • Purging: Seal the reactor and purge with nitrogen and then hydrogen as described in Protocol 1.

  • Hydrogenation: Pressurize the reactor with hydrogen (typically 50-100 psi) and begin vigorous stirring. The reaction can be run at room temperature or with gentle heating (e.g., 40-50 °C) to increase the reaction rate.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1. Extreme caution should be exercised during the filtration of Raney® Nickel, as it is highly pyrophoric when exposed to air. The filter cake must be kept wet with solvent at all times.[9]

ParameterRecommended ConditionNotes
Catalyst Raney® NickelHandle with care due to its pyrophoric nature.
Solvent Methanol, EthanolAnhydrous solvents are preferred.
Hydrogen Pressure 50-100 psiHigher pressure may be required for complete conversion.
Temperature Room Temperature to 50 °CGentle heating can accelerate the reaction.
Additive Ammonia (optional)Can improve selectivity for the primary amine.

Protocol 3: Chemical Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a mild and convenient reducing agent for aromatic nitro compounds.[11] This method is particularly useful for small-scale synthesis as it does not require specialized high-pressure equipment.

Mechanistic Considerations

Sodium dithionite in an aqueous or alcoholic solution dissociates to form the sulfur dioxide radical anion (SO₂⁻), which is a powerful reducing agent. The reduction of the nitro group is believed to proceed via a single-electron transfer mechanism.[12]

Experimental Protocol

Materials:

  • 5-amino-2-nitrobenzonitrile

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethylformamide (DMF) or a mixture of an organic solvent and water

  • Sodium bicarbonate (NaHCO₃) or other base

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • Reaction Setup: Dissolve 5-amino-2-nitrobenzonitrile in a suitable solvent such as DMF or a mixture of methanol and water in a round-bottom flask.

  • Reagent Addition: Add a solution of sodium dithionite (typically 3-5 equivalents) in water to the reaction mixture. It is often beneficial to maintain a basic pH (around 8-9) by adding sodium bicarbonate to the reaction mixture.[12]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[13]

ParameterRecommended ConditionNotes
Reducing Agent Sodium Dithionite (3-5 eq)Use a fresh bottle as it can degrade upon storage.
Solvent DMF, Methanol/WaterThe choice of solvent affects the reaction rate and work-up.
Temperature Room Temperature to 60 °CGentle heating can improve the reaction rate.
pH Basic (pH 8-9)Maintained with a mild base like sodium bicarbonate.

Analytical Monitoring and Characterization

Thin Layer Chromatography (TLC)

TLC is an invaluable tool for monitoring the progress of the reduction.[14] A typical mobile phase for this reaction would be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.

  • Visualization: The starting material, 5-amino-2-nitrobenzonitrile, is a nitroaromatic compound and can often be visualized under UV light. The product, 3,4-diaminobenzonitrile, being an aniline derivative, may also be UV active. Staining with a solution of ninhydrin can be used to specifically visualize the primary amine product, which will typically appear as a colored spot upon heating.[15]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for both monitoring the reaction and confirming the identity of the product.[16]

  • LC Conditions: A reverse-phase C18 column is typically used with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • MS Detection: The product, 3,4-diaminobenzonitrile, has a molecular weight of 133.15 g/mol . In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ at m/z 134.1 would be expected.

Safety Precautions

Catalytic Hydrogenation:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.[5]

  • Pyrophoric Catalysts: Both Pd/C and Raney® Nickel can be pyrophoric, especially after use and when dry. They should always be handled under a solvent or an inert atmosphere.[6][9]

  • Pressure Equipment: High-pressure reactors should be regularly inspected and operated by trained personnel. Never exceed the pressure and temperature limits of the equipment.

Sodium Dithionite:

  • Reactivity: Sodium dithionite is a strong reducing agent and can react with water and acids to release toxic sulfur dioxide gas. It is also combustible.[11]

  • Handling: Handle in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety glasses.[11]

Conclusion

The reduction of 5-amino-2-nitrobenzonitrile to 3,4-diaminobenzonitrile is a key transformation in organic synthesis. This guide has provided detailed protocols for three reliable methods: catalytic hydrogenation with Pd/C, catalytic hydrogenation with Raney® Nickel, and chemical reduction with sodium dithionite. By understanding the mechanistic principles, adhering to the detailed protocols, and prioritizing safety, researchers can confidently and efficiently synthesize this valuable diamino derivative for their drug discovery and development programs.

References

  • Aragen Life Sciences. (2018). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction.
  • Chamberland, S. (n.d.). Standard Operating Procedure: Weighing and Working with Raney Nickel.
  • Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • ACS Chemical Health & Safety. (n.d.).
  • Google Patents. (n.d.). Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds.
  • Organic Chemistry Portal. (n.d.). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Retrieved February 24, 2026, from [Link]

  • Centers for Disease Control and Prevention. (2021). UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and β-Methylamino-L-alanine in Urine.
  • International Labour Organization & World Health Organization. (2021). ICSC 1717 - SODIUM DITHIONITE.
  • University of Rochester. (n.d.).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Dithionite.
  • University of Pittsburgh. (2012).
  • Merck. (2024).
  • Google Patents. (n.d.). Reduction of aromatic nitro compounds with Raney nickel catalyst.
  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes. Retrieved February 24, 2026, from [Link]

  • Houben-Weyl. (n.d.). Reduction of Imino Groups (C = N).
  • Indian Academy of Sciences. (n.d.). Raney Nickel Reductions-Part I.
  • ChemRxiv. (n.d.).
  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE.
  • Chemistry LibreTexts. (2025). 5.3: TLC Uses.
  • LGC Group. (2013).
  • Macherey-Nagel. (n.d.).
  • MDPI. (n.d.). 3,4-Diaminopyridine-2,5-dicarbonitrile.
  • Agilent Technologies. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles.
  • SciSpace. (2010). Pre-staining thin layer chromatography method for amino acid detection.
  • Agilent Technologies. (n.d.). Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chromatography and Positive Ion Electrospray-Mass Spectrometry.
  • Archipel UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets.
  • Gavin Publishers. (2017).
  • Google Patents. (n.d.). Preparation of diamines by hydrogenation of dinitriles.
  • Organic Syntheses. (n.d.). diaminomaleonitrile (hydrogen cyanide tetramer).

Sources

Application

Sandmeyer reaction precursors using 5-Amino-2-nitrobenzonitrile

Application Note: Sandmeyer Reaction Precursors using 5-Amino-2-nitrobenzonitrile Abstract This technical guide details the conversion of 5-Amino-2-nitrobenzonitrile (CAS 17420-30-3) into 5-halo-2-nitrobenzonitrile deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sandmeyer Reaction Precursors using 5-Amino-2-nitrobenzonitrile

Abstract

This technical guide details the conversion of 5-Amino-2-nitrobenzonitrile (CAS 17420-30-3) into 5-halo-2-nitrobenzonitrile derivatives via the Sandmeyer reaction.[1][2] Due to the significant electron-withdrawing effects of the ortho-nitro and meta-cyano groups relative to the amine, the substrate exhibits low nucleophilicity, making standard aqueous diazotization challenging. This note provides two validated protocols: a Classical Nitrosyl Sulfuric Acid method for scale-up and a Modern Anhydrous (t-BuONO) method for high-throughput optimization.[1][2]

Introduction & Mechanistic Insight

5-Amino-2-nitrobenzonitrile is a critical scaffold for the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and kinase inhibitors.[1] The molecule features a "push-pull" electronic system that severely deactivates the amino group.[1][2]

The Deactivation Challenge

The amino group at position 5 is:

  • Para to the Nitro group (Strong Resonance Withdrawal).

  • Meta to the Cyano group (Inductive Withdrawal).

This electronic environment reduces the basicity of the amine (


 estimated < 1.0), meaning it will not protonate or react with weak nitrosating agents (like aqueous NaNO

/HCl) efficiently.[2] The diazonium intermediate, once formed, is highly electrophilic and prone to decomposition or side reactions (azo coupling) if not stabilized.[2]
Mechanistic Pathway (DOT Visualization)

SandmeyerMechanism cluster_Cu Catalytic Cycle Amine 5-Amino-2-nitrobenzonitrile (Low Basicity) Diazonium Diazonium Salt (Ar-N2+ X-) Amine->Diazonium Diazotization (H2SO4/NaNO2 or t-BuONO) Nitrosonium Nitrosonium Ion (NO+) Nitrosonium->Amine Attack Radical Aryl Radical (Ar•) Diazonium->Radical SET (Cu+ -> Cu2+) Product 5-Halo-2-nitrobenzonitrile (Product) Radical->Product Halogen Transfer (Cu2+X -> Cu+) Cu1 Cu(I) Cu2 Cu(II)-X Cu1->Cu2 - e- Cu2->Cu1 + e-

Figure 1: Mechanistic pathway highlighting the Single Electron Transfer (SET) mechanism essential for the Sandmeyer transformation.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Temperature (Diazotization) 0°C – 5°CPrevents thermal decomposition of the unstable diazonium salt.[1][2][3]
Acid Strength Conc. H

SO

or Glacial AcOH
Aqueous HCl is too weak to solubilize and protonate this deactivated amine.[1][2]
Stoichiometry (Cu) 1.0 – 1.2 eqWhile catalytic in theory, stoichiometric Cu is often required for electron-deficient substrates to drive the SET step.[1]
Quenching Urea or Sulfamic AcidExcess nitrous acid must be destroyed to prevent side reactions during workup.[1][2]

Experimental Protocols

Protocol A: Classical Nitrosyl Sulfuric Acid Method (Scalable)

Best for: Large-scale synthesis of 5-Bromo or 5-Chloro derivatives where anhydrous reagents are cost-prohibitive.[1]

Reagents:

  • 5-Amino-2-nitrobenzonitrile (1.0 eq)[1]

  • Sodium Nitrite (NaNO

    
    ) (1.2 eq)[1]
    
  • Conc. Sulfuric Acid (H

    
    SO
    
    
    
    ) (Volume: 5 mL/g of amine)[1]
  • Copper(I) Bromide (CuBr) or Chloride (CuCl) (1.2 eq)[1]

  • Acid for Halide Source (48% HBr or 37% HCl)[1]

Step-by-Step Procedure:

  • Nitrosyl Sulfuric Acid Prep: In a 3-neck flask, cool conc. H

    
    SO
    
    
    
    to 0°C. Add solid NaNO
    
    
    portion-wise. Caution: NO
    
    
    fumes.[1][2] Stir until fully dissolved (clear/pale yellow solution).
  • Amine Addition: Dissolve 5-Amino-2-nitrobenzonitrile in minimal glacial acetic acid (or add directly as solid if fine powder) to the nitrosyl sulfuric acid mixture at 0–5°C. Stir for 2 hours.

    • Checkpoint: The mixture should be a thick, homogeneous syrup.[2]

  • Sandmeyer Reaction: In a separate vessel, dissolve CuBr (or CuCl) in the corresponding halogen acid (HBr/HCl) and cool to 0°C.

  • Transfer: Slowly transfer the diazonium syrup into the vigorously stirred copper solution. Control exotherm to <10°C.

    • Observation: Nitrogen gas evolution (bubbling) will occur immediately.[1][2]

  • Thermal Drive: Allow to warm to room temperature (25°C) over 1 hour, then heat to 60°C for 30 minutes to ensure complete N

    
     displacement.
    
  • Workup: Pour onto ice/water. Filter the resulting precipitate.[2][4] Recrystallize from Ethanol/Water.[1][2]

Protocol B: Modern Anhydrous Method (t-Butyl Nitrite)

Best for: High-throughput screening, parallel synthesis, or iodination.[1]

Reagents:

  • 5-Amino-2-nitrobenzonitrile (1.0 eq)[1]

  • tert-Butyl Nitrite (t-BuONO) (1.5 eq)[1]

  • Copper(II) Bromide (CuBr

    
    ) (1.2 eq) - Note: Cu(II) is often used here with organic nitrites.[1]
    
  • Solvent: Anhydrous Acetonitrile (MeCN)[1]

Step-by-Step Procedure:

  • Setup: Purge a reaction vial with Nitrogen/Argon.

  • Dissolution: Suspend CuBr

    
     and t-BuONO in anhydrous MeCN.
    
  • Addition: Add 5-Amino-2-nitrobenzonitrile portion-wise at Room Temperature (20–25°C).

    • Note: Unlike Protocol A, cooling is often unnecessary because the diazonium species reacts in situ immediately.[2]

  • Reaction: Heat to 60°C for 2–4 hours. Monitor by HPLC/TLC.[1][2]

  • Workup: Quench with 1M HCl. Extract with Ethyl Acetate.[1][2] Wash with 10% Na

    
    SO
    
    
    
    (to remove traces of oxidants).[1][2] Dry over MgSO
    
    
    and concentrate.

Safety & Handling (Hazards)

  • Diazonium Salts: Potentially explosive if allowed to dry.[1][2] Always keep in solution/slurry.[1][2]

  • Cyanide/Nitro Groups: The substrate liberates toxic fumes upon combustion.[1][2]

  • Copper Salts: Toxic to aquatic life; dispose of aqueous waste as heavy metal waste.[1][2]

References

  • Sandmeyer Reaction Mechanism & Scope

    • Title: Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds.[1][2]

    • Source: Accounts of Chemical Research, 2018.[2]

    • URL:[Link][1]

  • Substrate Specifics (2-Amino-5-nitrobenzonitrile vs 5-Amino-2-nitro)

    • Title: 2-Amino-5-nitrobenzonitrile (Isomer comparison and properties).
    • Source: PubChem Compound Summary.[1][2]

    • URL:[Link][1]

  • Standard Protocol for Deactivated Anilines

    • Title: Diazotization of weakly basic amines (Organic Syntheses Coll.[1][2] Vol. 3).

    • Source: Organic Syntheses.[1][2][4][5]

    • URL:[Link][1]

  • Non-Aqueous Sandmeyer (Doyle-Kovacic Method)

    • Title: Alkyl Nitrites in Organic Synthesis (Review).
    • Source: Chemical Reviews.[1][2]

    • URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Solubility issues of 5-Amino-2-nitrobenzonitrile in water vs DMSO

Technical Support Center: Solubility Optimization for 5-Amino-2-nitrobenzonitrile Status: Active Agent: Senior Application Scientist (Ph.D.) Topic: Solubility Troubleshooting (Water vs. DMSO) Compound ID: 5-Amino-2-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 5-Amino-2-nitrobenzonitrile

Status: Active Agent: Senior Application Scientist (Ph.D.) Topic: Solubility Troubleshooting (Water vs. DMSO) Compound ID: 5-Amino-2-nitrobenzonitrile (CAS: 72115-08-3 / Note: Often confused with isomer 2-amino-5-nitrobenzonitrile, CAS 17420-30-3)[1][2][3]

Executive Summary

You are likely visiting this page because you have encountered the "crash-out" phenomenon: your compound dissolved perfectly in DMSO but immediately precipitated upon addition to an aqueous buffer.

5-Amino-2-nitrobenzonitrile presents a classic solubility paradox common in "push-pull" aromatic systems. While it possesses polar groups (Amino, Nitro, Nitrile), its crystal lattice energy is exceptionally high due to strong intermolecular dipole-dipole interactions and


-stacking.[1][2] This guide provides the mechanistic insight and protocols required to keep this compound in solution for your biological or chemical assays.

Part 1: The Solubility Matrix

The following data represents conservative working limits derived from structural analogs (nitroanilines) and thermodynamic modeling.

Solvent SystemSolubility RatingEstimated Limit (25°C)Primary Interaction
Water (pH 7.4) Poor < 0.1 mg/mLHydrophobic effect dominates; high lattice energy resists hydration.[1][2][3]
DMSO Excellent > 50 mg/mLDipole-dipole disruption; DMSO effectively solvates the nitro/cyano groups.[1][2][3]
Ethanol Moderate ~ 5 - 10 mg/mLH-bonding capability, but less effective than DMSO at disrupting stacking.[1][2][3]
PBS + 5% DMSO Risk Zone < 0.5 mg/mLCritical Point: Metastable zone where precipitation is time-dependent.[1][2][3]

Part 2: Troubleshooting Tickets (Q&A)

Ticket #001: "The White Cloud" (Immediate Precipitation)

User Report: "I prepared a 100 mM stock in DMSO. When I pipetted 1 µL into 1 mL of PBS, a white cloud formed immediately. Vortexing didn't help."

Diagnosis: You have triggered Solvent Shock .[1][2][3][4] When a small volume of high-concentration DMSO stock hits a large volume of water, the DMSO rapidly diffuses away into the water phase.[1][2][3][4] The local environment around the compound molecules instantly shifts from lipophilic (DMSO) to hydrophilic (Water).[1][2][3][4] The compound molecules, stripped of their DMSO "shield," aggregate faster than they can disperse.[1][2][3][4]

The Fix: Serial Dilution (Step-Down Method) Do not jump from 100% DMSO to 0.1% DMSO in one step.[1][2][3] Use an intermediate dilution step.

  • Stock: 100 mM in DMSO.

  • Intermediate: Dilute 1:10 into pure DMSO or 50% DMSO/Water (if stable) to get 10 mM.

  • Final: Dilute the intermediate into your buffer. Why this works: It reduces the local concentration gradient, preventing the rapid nucleation of crystals.[1][2][3][4]

Ticket #002: "It won't dissolve in water even with heating."

User Report: "I tried adding the powder directly to water and heating it to 60°C. It floats on top."[1][2][3][4]

Diagnosis: High Crystal Lattice Energy. The structure of 5-Amino-2-nitrobenzonitrile features an electron-donating amino group (-NH2) and two electron-withdrawing groups (-NO2, -CN).[1][2] This creates a "push-pull" electronic system that polarizes the molecule, leading to extremely strong intermolecular attraction in the solid state.[1][2][3][4] Water molecules cannot easily break these "handshakes" between the crystal layers.[1][2][3][4]

The Fix: Always use a co-solvent method .[1][2][3][4] Dissolve in DMSO first, then dilute. Direct aqueous dissolution is thermodynamically unfavorable and will result in heterogeneous suspensions, not true solutions.[1][2][3][4]

Ticket #003: "Is the solubility pH-dependent?"

User Report: "Will acidifying the solution help dissolve the amine?"

Diagnosis: Weak Basicity. While amino groups are typically basic, the presence of the ortho-nitro and para-cyano groups (relative to the ring system) strongly withdraws electron density from the nitrogen lone pair.[1][2][3] This drastically lowers the pKa of the conjugate acid (likely to pKa < 1.0).[1][2][3][4]

  • Result: You would need an extremely strong acid (pH < 1) to protonate the amine and make it water-soluble as a salt.[1][2][3] This is likely incompatible with biological assays.[1][2][3][4]

  • Recommendation: Do not rely on pH adjustment.[1][2][3][4] Rely on co-solvents (DMSO/PEG400).

Part 3: Mechanistic Visualization

The following diagram illustrates the "Solvent Shock" mechanism and the correct dilution pathway to maintain solubility.

SolubilityWorkflow Solid Solid Compound (High Lattice Energy) DMSO_Stock DMSO Stock (Solvated & Stable) Solid->DMSO_Stock Dissolve (Vortex/Heat) Direct_Add Direct Addition to Buffer DMSO_Stock->Direct_Add Rapid Mixing Intermediate Intermediate Dilution (10x in DMSO/PEG) DMSO_Stock->Intermediate Step 1: Dilute Precipitate PRECIPITATION (Aggregates) Direct_Add->Precipitate Solvent Shock Final_Sol Final Assay Buffer (Stable Dispersion) Intermediate->Final_Sol Step 2: Slow Addition with Vortexing

Caption: Figure 1. The "Solvent Shock" pathway (top) vs. the Stepwise Dilution protocol (bottom) to avoid precipitation.[1][2][3][4]

Part 4: Validated Protocols

Protocol A: Preparation of 50 mM Stock Solution

Safety: Wear nitrile gloves and safety glasses. Nitro-compounds can be toxic.[1][2]

  • Weighing: Weigh 8.15 mg of 5-Amino-2-nitrobenzonitrile (MW ≈ 163.13 g/mol ).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Tip: Do not use "wet" DMSO that has been left open; water absorption reduces solubility power.[1][2][3][4]

  • Dissolution: Vortex vigorously for 30 seconds.

    • Troubleshooting: If particles remain, heat the vial to 40°C in a water bath for 2 minutes, then vortex again. The solution should be clear yellow/orange.[1][2][3][4]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: The "Sandwich" Dilution (For Cell Culture/Assay)

Target: 100 µM final concentration in 1% DMSO.[1][2][3]

  • Prepare Buffer: Place 990 µL of your assay buffer (e.g., PBS) in a tube.

  • Vortex Buffer: Set the vortex mixer to a medium speed.

  • Inject: While the buffer is swirling, slowly inject 10 µL of the Intermediate Stock (see Ticket #001) into the center of the vortex.

    • Crucial: Do not touch the pipette tip to the buffer wall.[1][2][3][4] Inject directly into the liquid.[1][2][3][4]

  • Inspect: Hold the tube up to a light source.[1][2][3][4] The solution should be clear. If it looks "milky" or opalescent, precipitation has occurred.[1][2][3][4]

References

  • PubChem Database. 2-Amino-5-nitrobenzonitrile (Isomer Reference).[1][2][3] National Center for Biotechnology Information.[1][2][3][4] [Link] (Note: Used as primary structural analog for physicochemical property estimation due to sparse data on the 5-amino-2-nitro isomer).[1][2]

  • Royal Society of Chemistry. Competitive solvation of p-nitroaniline by water and DMSO. [Link] (Mechanistic basis for the DMSO/Water solubility differential in donor-acceptor aromatics).

Sources

Optimization

Technical Support Center: Selective Reduction of 5-Amino-2-nitrobenzonitrile

Welcome to the technical support hub for the selective reduction of 5-Amino-2-nitrobenzonitrile. This resource is designed for researchers, chemists, and drug development professionals navigating the specific challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the selective reduction of 5-Amino-2-nitrobenzonitrile. This resource is designed for researchers, chemists, and drug development professionals navigating the specific challenges of this transformation. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you prevent common side reactions and achieve high yields of the desired product, 2,5-diaminobenzonitrile.

Section 1: The Core Challenge: Achieving Chemoselectivity

The reduction of 5-amino-2-nitrobenzonitrile is a classic example of a chemoselectivity problem in organic synthesis. The molecule contains two reducible functional groups: a nitro group (-NO₂) and a nitrile group (-CN). The primary objective is to selectively reduce the nitro group to a primary amine (-NH₂) while leaving the nitrile group intact. Failure to control the reaction conditions can lead to a mixture of products, significantly complicating purification and reducing the overall yield.

The key to success lies in choosing a reduction method that is highly specific for the nitro group under conditions that do not affect the nitrile or the existing amino substituent.

G start 5-Amino-2-nitrobenzonitrile Starting Material desired 2,5-Diaminobenzonitrile Desired Product start->desired Selective Nitro Reduction (+6H) side 3-Amino-4-(aminomethyl)aniline Over-reduction Side Product start->side Nitrile & Nitro Reduction (+10H)

Caption: The primary reaction pathways for the reduction of 5-amino-2-nitrobenzonitrile.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the reduction process in a direct question-and-answer format.

Question 1: My main impurity is from the reduction of the nitrile group. How can I prevent this over-reduction?

Answer: This is the most common side reaction. It occurs when the reducing agent is too powerful or non-selective.

Causality:

  • Catalytic Hydrogenation with Palladium: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is notoriously efficient at reducing both nitro groups and aromatic nitriles.[1] While it is a "clean" method, it often lacks the required chemoselectivity for this specific substrate.

  • Strong Hydride Reagents: Reagents like Lithium Aluminum Hydride (LiAlH₄) are too reactive and will readily reduce both functional groups.[2]

Solutions:

  • Switch to a Chemoselective Metal/Acid System: The most reliable methods involve the use of easily oxidized metals in acidic or neutral media. These conditions are highly selective for the nitro group.

    • Tin(II) Chloride (SnCl₂·2H₂O): This is arguably the gold standard for achieving this transformation. It readily reduces aromatic nitro groups while leaving nitriles, esters, and other sensitive groups untouched.[1][3]

    • Iron Powder (Fe): Reduction with iron powder in the presence of a mild acid source like ammonium chloride (NH₄Cl) or acetic acid is a cost-effective and highly selective alternative.[4][5]

  • Modify Your Hydrogenation Catalyst: If catalytic hydrogenation is necessary (e.g., for process scale-up), avoid Pd/C.

    • Platinum on Carbon (Pt/C): Using 1% Platinum on carbon with low hydrogen pressure can sometimes favor the reduction of the nitro group over the nitrile.[1] However, this requires careful optimization.

    • Raney Nickel: While Raney Nickel can be used for nitrile hydrogenation, its reactivity can be modulated.[6] For selective nitro reduction, conditions must be carefully controlled, and it may not be the most reliable choice for this substrate.

Question 2: My reaction is very messy, with multiple colored impurities. I suspect condensation byproducts. What's happening?

Answer: A complex mixture often points to the formation and subsequent reaction of intermediates. The reduction of a nitro group is a stepwise process that proceeds through nitroso (Ar-N=O) and hydroxylamine (Ar-NHOH) intermediates.[5]

Causality:

  • Incomplete Reduction: If the reducing agent is depleted or not active enough, the reaction can stall at the hydroxylamine stage.

  • Condensation Reactions: The nitroso and hydroxylamine intermediates can condense with each other to form azoxy (Ar-N(O)=N-Ar) and subsequently azo (Ar-N=N-Ar) compounds, which are often highly colored.[7][8] This is more likely to occur if the reaction is not driven to completion efficiently.

Solutions:

  • Ensure Sufficient Stoichiometry of Reductant: Use a clear excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂ or Fe) to ensure the reaction proceeds completely to the amine without stalling at intermediate stages.[5]

  • Control Reaction Temperature: Exothermic reactions can lead to localized overheating, which may promote the formation of these condensation side products.[9] Maintain consistent temperature control, and consider adding the reducing agent portion-wise if the initial reaction is too vigorous.

  • Check Reagent Activity: Ensure your reducing agents are fresh. SnCl₂ can oxidize over time, and the surface of iron powder can passivate. Use finely powdered, activated metal for metal/acid reductions.[9]

G cluster_main Main Reduction Pathway (6e⁻) cluster_side Condensation Side Reactions A Ar-NO₂ (Nitro) B Ar-N=O (Nitroso) A->B +2e⁻, +2H⁺ C Ar-NHOH (Hydroxylamine) B->C +2e⁻, +2H⁺ E Ar-N(O)=N-Ar (Azoxy) B->E + Ar-NHOH - H₂O D Ar-NH₂ (Amine) C->D +2e⁻, +2H⁺ F Ar-N=N-Ar (Azo) E->F +2e⁻, +2H⁺

Caption: The reduction of a nitro group proceeds via intermediates that can lead to side products.

Question 3: My reaction is sluggish or stalls completely. How can I improve the conversion rate?

Answer: A slow or incomplete reaction is typically due to issues with reagent activity, stoichiometry, or reaction conditions.

Solutions:

  • Reagent Activity: As mentioned above, use high-quality, active reagents. For metal/acid systems, the purity and surface area of the metal are critical.[9]

  • Solvent Choice: The solvent must be able to dissolve the starting material and facilitate the reaction. For SnCl₂ reductions, alcohols like ethanol or methanol are excellent choices.[3] For Fe reductions, a mixture of ethanol and water is often used to dissolve the substrate and the acid source (e.g., NH₄Cl).[5]

  • Temperature: Most metal/acid reductions require heating to proceed at a reasonable rate. Refluxing in ethanol (approx. 78 °C) is common.[3] Monitor the reaction by TLC or LCMS to determine the optimal reaction time and temperature.

  • Acid Concentration: In metal/acid reductions, the acid plays a crucial role. It protonates the nitro group intermediates and dissolves the metal oxides formed. Ensure the correct amount of acid or salt (like NH₄Cl) is used.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most robust and recommended method for a researcher performing this reduction for the first time?

A1: The reduction using Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol is highly recommended for its reliability, high chemoselectivity, and clean reaction profile.[1][3] It is an excellent choice for lab-scale synthesis where cost is less of a concern than obtaining a clean product. A detailed protocol is provided below.

Q2: How do I design a proper workup to isolate the 2,5-diaminobenzonitrile product?

A2: The workup procedure is critical, especially after using metal-based reducing agents.

  • Removal of Metal Salts: After the reaction is complete, the metal salts must be removed. For SnCl₂ and Fe reductions, the reaction mixture is typically cooled and the solvent is removed.

  • Basification: The residue is then taken up in an organic solvent (like ethyl acetate) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is added carefully until the solution is basic (pH 8-9). This neutralizes the acid and precipitates the metal hydroxides (Sn(OH)₂/Sn(OH)₄ or Fe(OH)₂/Fe(OH)₃).[3][5]

  • Filtration: The resulting slurry is filtered through a pad of Celite to remove the insoluble metal salts. The filter cake should be washed thoroughly with the organic solvent.

  • Extraction and Isolation: The filtrate is transferred to a separatory funnel. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.

G start Start: Reduction of 5-Amino-2-nitrobenzonitrile problem What is the primary issue? start->problem side_product Nitrile group reduction observed? problem->side_product Side Products low_yield Low yield / Incomplete reaction? problem->low_yield Poor Conversion complex_mix Complex mixture (azo/azoxy)? side_product->complex_mix No sol_nitrile Action: Avoid strong or non-selective agents (e.g., H₂/Pd-C). Use chemoselective methods: • SnCl₂·2H₂O • Fe/NH₄Cl side_product->sol_nitrile Yes sol_yield Action: 1. Check reagent purity/activity. 2. Increase reagent stoichiometry (3-5 eq). 3. Optimize temperature and reaction time. low_yield->sol_yield Yes sol_complex Action: 1. Ensure sufficient reductant to push past intermediates. 2. Control reaction temperature. 3. Consider portion-wise addition of reductant. complex_mix->sol_complex Yes

Caption: Troubleshooting workflow for the selective reduction of 5-amino-2-nitrobenzonitrile.

Section 4: Validated Experimental Protocols

The following protocols are provided as detailed, self-validating methodologies for achieving a clean and efficient reduction.

Protocol 1: Reduction using Tin(II) Chloride (SnCl₂·2H₂O)

This method is highly reliable for its chemoselectivity.[3]

Materials:

  • 5-Amino-2-nitrobenzonitrile (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Absolute Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-amino-2-nitrobenzonitrile (1.0 eq) and absolute ethanol (approx. 10-20 mL per gram of starting material).

  • Reagent Addition: Add SnCl₂·2H₂O (4.0-5.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. The reaction is typically complete within 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the starting material is fully consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add ethyl acetate to the residue, followed by the slow and careful addition of saturated aqueous NaHCO₃ solution with vigorous stirring until the solution is basic (pH ~8) and gas evolution ceases.

    • Filter the resulting thick suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2,5-diaminobenzonitrile. Purify as needed.

Protocol 2: Reduction using Iron and Ammonium Chloride (Fe/NH₄Cl)

This is a more economical and environmentally benign method.[5]

Materials:

  • 5-Amino-2-nitrobenzonitrile (1.0 eq)

  • Iron powder (<325 mesh) (4.0-5.0 eq)

  • Ammonium Chloride (NH₄Cl) (4.0 eq)

  • Ethanol (EtOH) and Water (e.g., 4:1 or 3:1 v/v)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask with a reflux condenser, add 5-amino-2-nitrobenzonitrile (1.0 eq), ethanol, and water.

  • Reagent Addition: Add ammonium chloride (4.0 eq) and iron powder (4.0-5.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (80-85 °C). The reaction is often vigorous initially. Stirring should be efficient to keep the iron powder suspended.

  • Monitoring: Monitor the reaction by TLC or LCMS. The reaction is typically complete in 2-4 hours.

  • Workup:

    • Cool the mixture to room temperature and filter it hot or cold through a pad of Celite to remove the iron salts.

    • Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

    • Remove the solvent from the filtrate under reduced pressure.

    • The remaining residue can be partitioned between ethyl acetate and a dilute basic solution (e.g., Na₂CO₃) to remove any remaining salts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine.

Table 1: Comparison of Reduction Methods
MethodReducing Agent(s)ProsConsSelectivity (Nitro vs. Nitrile)
Tin Chloride SnCl₂·2H₂OHigh yield, excellent selectivity, reliable.[1][3]Stoichiometric tin waste, relatively expensive.Excellent
Iron/Acid Fe / NH₄Cl or HClInexpensive, environmentally benign, high selectivity.[4]Vigorous reaction, heterogeneous, workup can be cumbersome.Excellent
Catalytic Hydrogenation H₂, Pd/C"Clean" (no metal waste in product), scalable.Poor selectivity , often reduces the nitrile group.[1]Poor
Catalytic Hydrogenation H₂, Pt/CCan be selective under optimized, low-pressure conditions.[1]Requires careful optimization, more expensive than Pd/C.Moderate to Good
References
  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium. Tetrahedron Letters, 25(8), 839-842). [Link]

  • Z. Qu, X. Chen, S. Zhong, G.-J. Deng, H. Huang, (2021). NaI/PPh3-Photomediated Selective Reduction of Nitroarenes. Org. Lett., 23, 5349-5353. [Link]

  • Patil, R. D., & Sasson, Y. (2012). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Organic Chemistry: An Indian Journal, 8(10). [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Červený, L., et al. (1995). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. Research on Chemical Intermediates, 21, 597-606. [Link]

  • Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. Chemistry Stack Exchange. [Link]

Sources

Troubleshooting

Technical Support Center: High-Purity Recrystallization of 5-Amino-2-nitrobenzonitrile

The following technical guide is structured as an interactive Support Center resource. It addresses the specific purification requirements for 5-Amino-2-nitrobenzonitrile (CAS 72115-08-3), while distinguishing it from it...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an interactive Support Center resource. It addresses the specific purification requirements for 5-Amino-2-nitrobenzonitrile (CAS 72115-08-3), while distinguishing it from its common isomer.

Status: Active | Topic: Purification & Solvents | Target CAS: 72115-08-3

Compound Identification & Pre-Check

CRITICAL WARNING: Before proceeding, verify your target isomer. There is a frequent confusion between the target compound and its isomer, 2-Amino-5-nitrobenzonitrile . The position of the nitro and amino groups significantly alters the dipole moment and crystal packing, affecting solvent choice.

FeatureTarget Compound Common Isomer
Name 5-Amino-2-nitrobenzonitrile 2-Amino-5-nitrobenzonitrile
Structure Amino at C5, Nitro at C2Amino at C2, Nitro at C5
CAS 72115-08-3 17420-30-3
Polarity High (Push-Pull System)High
Primary Impurity 5-Chloro-2-nitrobenzonitrile (Precursor)2-Chloro-5-nitrobenzonitrile

If you are working with CAS 17420-30-3, the protocols below remain largely effective due to similar functional group chemistry, but solubility limits will differ.

Solvent Selection Logic

For high-purity applications (>98% HPLC), we rely on the principle of differential solubility driven by the "push-pull" electronic nature of the nitroaniline core.

Recommended Solvent Systems
System ClassSolvent MixtureRoleTechnical Rationale
Primary (Polar) Ethanol / Water (90:10 to 70:30)Recrystallization Best balance. The compound dissolves in hot ethanol; water acts as a strong anti-solvent to force crystallization upon cooling.
Secondary (Aromatic) Toluene Impurity Rejection Excellent for removing non-polar precursors (e.g., chlorinated starting materials). The product is moderately soluble in hot toluene but insoluble in cold.
Alternative Ethyl Acetate / Heptane Polymorph Control Useful if the Ethanol/Water system yields amorphous material or "oils out."
Decision Tree: Selecting Your Solvent

Use this logic flow to determine the best solvent based on your crude material's behavior.

SolventSelection Start Start: Analyze Crude Purity CheckImpurity Is the main impurity a non-polar precursor? (e.g., Chloro-derivative) Start->CheckImpurity TolueneRoute Route A: Toluene (Hot Filtration) CheckImpurity->TolueneRoute Yes (Non-polar impurities) EthanolRoute Route B: Ethanol/Water (Anti-solvent) CheckImpurity->EthanolRoute No (General purification) Success High Purity Crystals TolueneRoute->Success OilingCheck Does it 'Oil Out'? (Liquid phase separates) EthanolRoute->OilingCheck FixOil Switch to Ethyl Acetate/Heptane or Seed at T > Oil Point OilingCheck->FixOil Yes OilingCheck->Success No

Figure 1: Solvent selection logic based on impurity profile and physical behavior.

Detailed Experimental Protocols

Protocol A: The Ethanol/Water Anti-Solvent Method

Best for: General purification and removal of inorganic salts.

  • Dissolution: Suspend the crude 5-Amino-2-nitrobenzonitrile in absolute ethanol (approx. 10-15 mL per gram).

  • Reflux: Heat to reflux (approx. 78°C). If the solid does not dissolve completely, add ethanol in 1 mL increments.

    • Note: If insoluble dark particles remain, these are likely inorganic salts or char. Perform a hot filtration immediately.

  • Anti-Solvent Addition: While maintaining a gentle boil, add deionized water dropwise.

    • Stop Point: Stop adding water the moment a persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add 1-2 mL of ethanol to clear the solution again.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (over 2-3 hours).

    • Why Slow Cooling? Rapid cooling traps impurities in the crystal lattice.

  • Final Chill: Cool in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Filtration: Filter under vacuum. Wash the cake with cold 50% Ethanol/Water.

Protocol B: Toluene Hot Filtration

Best for: Removing unreacted 5-chloro-2-nitrobenzonitrile or other non-polar organic precursors.

  • Slurry: Add crude solid to Toluene (approx. 20 mL per gram).

  • Heat: Heat to 90-100°C. The product should dissolve; non-polar impurities will stay in solution, but very polar tars may remain undissolved.

  • Hot Filter: Filter through a pre-warmed funnel (to prevent premature crystallization) to remove insoluble mechanical impurities.

  • Cooling: Allow the filtrate to cool slowly. The nitroaniline derivative typically crystallizes as bright yellow/orange needles.

  • Wash: Wash with cold hexanes or heptane to remove residual toluene and dissolved non-polar impurities.

Troubleshooting & FAQs

Q1: My product "oils out" (forms a liquid blob) instead of crystallizing. Why?

Cause: This phenomenon, known as Liquid-Liquid Phase Separation (LLPS), occurs when the solution becomes supersaturated at a temperature where the compound is still molten (or the solvent mixture reduces the melting point significantly). Solution:

  • Reheat the mixture until the oil dissolves.

  • Seed the solution with a tiny crystal of pure product while it is still hot (but below the boiling point).

  • Agitate vigorously.

  • Switch Solvents: If using Ethanol/Water, you likely added too much water too quickly. Switch to Ethyl Acetate and add Heptane more slowly.

Q2: The crystals are colored dark brown instead of yellow/orange.

Cause: Oxidation of the amino group (forming azo or azoxy species) or residual nitro-isomers. Solution:

  • Activated Carbon: During the reflux step (Protocol A), add activated charcoal (5-10 wt% of crude mass). Reflux for 15 minutes, then perform a hot filtration through Celite.

  • Acid Wash: Dissolve the crude in dilute HCl (the amine forms a soluble hydrochloride salt), filter off insoluble non-basic impurities, and then neutralize with Ammonia to re-precipitate the free base.

Q3: My yield is very low (<50%).

Cause: The compound is likely too soluble in the mother liquor (especially if too much ethanol was used). Solution:

  • Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume and cool again to recover a "second crop" of crystals.

  • Note: The second crop is usually less pure than the first and should be analyzed separately.

Safety & Stability (E-E-A-T)

  • Thermal Hazard: Nitro-substituted benzonitriles are energetic compounds. Do not heat to dryness on an oil bath. Always dry under vacuum at moderate temperatures (<50°C).

  • Toxicity: Nitriles and nitroanilines are toxic by inhalation and skin absorption. Use nitrile gloves and work in a fume hood.

  • Storage: Store in an amber vial. The amino group is susceptible to photo-oxidation over time.

Workflow Visualization

RecrystallizationWorkflow Crude Crude Solid (CAS 72115-08-3) Dissolve Dissolve in Hot Solvent (Ethanol or Toluene) Crude->Dissolve Carbon Optional: Add Activated Carbon Dissolve->Carbon If colored Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Direct Carbon->Filter Cool Slow Cooling (RT -> 0°C) Filter->Cool Isolate Vacuum Filtration & Wash Cool->Isolate Dry Vacuum Dry (<50°C) Isolate->Dry

Figure 2: Standard operating procedure for the recrystallization of nitro-amino-benzonitriles.

References

  • PubChem. 2-Amino-5-nitrobenzonitrile (Isomer Comparison). National Library of Medicine. Available at: [Link] (Accessed for structural property comparison).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

Reference Data & Comparative Studies

Validation

Comparative Guide: FTIR Characterization of 3-Cyano-4-nitroaniline

This guide provides a technical comparison of the FTIR characteristics of 3-Cyano-4-nitroaniline (5-amino-2-nitrobenzonitrile), analyzing its spectral signature against its structural isomers and the parent compound, 4-N...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the FTIR characteristics of 3-Cyano-4-nitroaniline (5-amino-2-nitrobenzonitrile), analyzing its spectral signature against its structural isomers and the parent compound, 4-Nitroaniline.

Executive Summary & Compound Identification

3-Cyano-4-nitroaniline (CAS: 72115-08-3), systematically known as 5-amino-2-nitrobenzonitrile , is a push-pull chromophore used in the synthesis of azo dyes and non-linear optical (NLO) materials.

It is critical to distinguish this compound from its more common isomer, 2-Cyano-4-nitroaniline (CAS: 17420-30-3), as the position of the cyano group significantly alters the electronic conjugation and resulting FTIR spectrum. This guide compares the target compound against the industry-standard 4-Nitroaniline (pNA) to validate spectral shifts caused by the ortho-nitro nitrile substitution.

FeatureTarget CompoundCommon AlternativeReference Standard
Common Name 3-Cyano-4-nitroaniline 2-Cyano-4-nitroaniline4-Nitroaniline (pNA)
IUPAC Name 5-amino-2-nitrobenzonitrile2-amino-5-nitrobenzonitrile4-Nitroaniline
CAS Number 72115-08-3 17420-30-3100-01-6
Structure CN at meta to NH₂, ortho to NO₂CN at ortho to NH₂No CN group
Primary Use Specialized NLO/Dye IntermediateCommercial Dye/NLO StandardNLO Reference Material

Experimental Protocol: FTIR Characterization

To ensure reproducible spectral data, the following self-validating protocol is recommended. This method minimizes moisture interference, which can obscure critical N-H stretching regions.

Method: Attenuated Total Reflectance (ATR-FTIR)

Rationale: ATR is preferred over KBr pellets for nitroanilines to prevent pressure-induced polymorph changes and moisture absorption (hygroscopicity) which broadens the amine bands.

Step-by-Step Workflow:

  • Crystal Cleaning: Clean the ZnSe or Diamond ATR crystal with isopropanol. Verify the background spectrum shows no residual peaks (baseline flat at 100% T).

  • Sample Loading: Place ~5 mg of dry 3-Cyano-4-nitroaniline powder onto the crystal center.

  • Pressure Application: Apply uniform pressure using the anvil until the preview spectrum intensity stabilizes (target absorbance ~0.5–0.8 A.U. for the strongest peak).

    • Validation Check: If the C≡N peak (2200-2240 cm⁻¹) is weak (<0.05 A.U.), pressure is insufficient or particle size is too large.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

    • Resolution: 4 cm⁻¹

    • Scans: 32 (to average out noise)

  • Post-Processing: Apply ATR correction (if quantitative comparison to transmission library data is required).

FTIR_Workflow Start Start: Crystal Cleaning Background Acquire Background (Air) Start->Background Load Load Sample (5mg Powder) Background->Load Pressure Apply Pressure (Monitor Preview) Load->Pressure Check Validation Check: CN Peak > 0.05 A.U? Pressure->Check Check->Pressure No (Increase Force) Acquire Acquire Spectrum (32 Scans, 4cm⁻¹) Check->Acquire Yes Process ATR Correction & Peak Picking Acquire->Process

Caption: Figure 1. Self-validating ATR-FTIR workflow for nitroaniline derivatives.

Characteristic Peak Analysis & Comparison

The introduction of the electron-withdrawing cyano (-C≡N) group at the 3-position (ortho to the nitro group) creates specific spectral shifts compared to the parent 4-nitroaniline.

Detailed Peak Assignment Table
Functional GroupVibration Mode4-Nitroaniline (Ref) [1]3-Cyano-4-nitroaniline (Target)Mechanistic Insight (Causality)
Primary Amine (-NH₂) N-H Asymmetric Stretch~3480 cm⁻¹3490–3510 cm⁻¹ Blue Shift: The 3-cyano group sterically twists the adjacent 4-nitro group, reducing the "push-pull" conjugation. Less conjugation = stronger N-H bond = higher frequency.
Primary Amine (-NH₂) N-H Symmetric Stretch~3360 cm⁻¹3380–3400 cm⁻¹ Similar inductive effect reduces resonance participation of the lone pair.
Nitrile (-C≡N) C≡N StretchAbsent2230–2245 cm⁻¹ Diagnostic Peak: The nitrile group ortho to the nitro group experiences strong electron withdrawal, slightly stiffening the C≡N bond (higher freq vs. 2220 cm⁻¹ in benzonitrile).
Nitro (-NO₂) Asymmetric Stretch1500–1510 cm⁻¹1530–1550 cm⁻¹ Blue Shift (Key Differentiator): In pNA, conjugation lowers this freq. In the 3-CN isomer, steric hindrance twists NO₂ out of plane, breaking conjugation and restoring double-bond character (higher freq).
Nitro (-NO₂) Symmetric Stretch1330–1340 cm⁻¹1345–1360 cm⁻¹ Follows the asymmetric trend; loss of conjugation raises the wavenumber.
Aromatic Ring C=C Stretch1590, 1500 cm⁻¹1600, 1580 cm⁻¹ The ring becomes more electron-deficient due to two withdrawing groups (CN, NO₂), stiffening the ring bonds.
Comparative Analysis: The "Ortho Effect"

The critical difference between 3-Cyano-4-nitroaniline and its isomer 2-Cyano-4-nitroaniline lies in the steric and electronic environment of the nitro group.

  • 3-Cyano Isomer (Target): The -CN and -NO₂ groups are ortho to each other.

    • Steric Clash: The bulky nitro group is forced out of planarity with the benzene ring.

    • Result: Conjugation from the amine (donor) to the nitro (acceptor) is disrupted.

    • Spectral Consequence: The NO₂ peaks shift to higher wavenumbers (closer to non-conjugated nitrobenzene at 1550 cm⁻¹) compared to the highly conjugated 4-nitroaniline.

  • 2-Cyano Isomer (Alternative): The -CN is ortho to the amine (-NH₂).

    • Interaction: Possible intramolecular hydrogen bonding between NH₂ and CN.

    • Result: The nitro group remains planar and conjugated.

    • Spectral Consequence: The NO₂ peaks remain lower (closer to 1500 cm⁻¹), and the NH₂ bands may broaden or shift due to H-bonding.

Spectral_Logic Compound 3-Cyano-4-nitroaniline (Structure) Steric Steric Hindrance (CN ortho to NO₂) Compound->Steric Twist NO₂ Group Twists Out of Plane Steric->Twist Conjugation Loss of 'Push-Pull' Conjugation Twist->Conjugation Effect1 NO₂ Bond Order Increases (More Double Bond Character) Conjugation->Effect1 Effect2 NH₂ Bond Order Increases (Lone Pair Localized) Conjugation->Effect2 Shift1 NO₂ Stretch Blue Shift (>1530 cm⁻¹) Effect1->Shift1 Shift2 NH₂ Stretch Blue Shift (>3490 cm⁻¹) Effect2->Shift2

Caption: Figure 2. Mechanistic pathway explaining the blue shift in vibrational frequencies due to steric inhibition of resonance.

Application & Selection Guide

When selecting between 3-Cyano-4-nitroaniline and alternatives for research:

  • For Non-Linear Optics (NLO): The 2-Cyano-4-nitroaniline isomer is generally preferred. The planar structure maximizes charge transfer (CT), resulting in higher hyperpolarizability. The 3-Cyano isomer's twisted structure reduces CT efficiency, making it less suitable for SHG (Second Harmonic Generation) applications but potentially useful for transparency/blue-shifting the cutoff.

  • For Dye Synthesis: The 3-Cyano isomer provides a more electron-deficient coupling component, leading to significant bathochromic shifts (deeper colors) in the final azo dye compared to 4-nitroaniline derivatives.

References

  • NIST Mass Spectrometry Data Center. "4-Nitroaniline Infrared Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • Spectroscopy Online. "Organic Nitrogen Compounds IV: Nitriles and the C≡N Stretch." Spectroscopy, vol. 38, no. 8, 2023.[1] [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 5-Amino-2-nitrobenzonitrile (CAS 72115-08-3)

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 5-Amino-2-nitrobenzonitrile (CAS 72115-08-3) . It compares this target compound against its structural isomer, 2-Amino...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 5-Amino-2-nitrobenzonitrile (CAS 72115-08-3) . It compares this target compound against its structural isomer, 2-Amino-5-nitrobenzonitrile , highlighting how positional isomerism influences fragmentation pathways and ionization efficiency—critical factors in developing robust analytical methods for drug impurities and intermediates.

Executive Summary & Chemical Identity

5-Amino-2-nitrobenzonitrile is a functionalized aromatic intermediate often monitored as a genotoxic impurity (GTI) or building block in pharmaceutical synthesis.[1] Its analysis requires high specificity to distinguish it from structural isomers and matrix interferences.

FeatureTarget Compound Alternative (Isomer)
Chemical Name 5-Amino-2-nitrobenzonitrile 2-Amino-5-nitrobenzonitrile
CAS Number 72115-08-3 17420-30-3
Structure Nitro group ortho to CyanoAmino group ortho to Cyano
Molecular Weight 163.13 g/mol 163.13 g/mol
Monoisotopic Mass 163.0382 Da163.0382 Da
Key Analytical Challenge Distinguishing ortho-nitro effectsDistinguishing ortho-amino effects

Experimental Protocol: LC-MS/MS Method

To ensure reproducibility, the following protocol utilizes Electrospray Ionization (ESI) in both positive and negative modes. While the amine group facilitates positive ionization, the nitro group often yields cleaner spectra in negative mode, making polarity switching a valuable strategy.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of CAS 72115-08-3 in 1 mL DMSO (due to limited aqueous solubility).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Filtration: Pass through a 0.22 µm PTFE filter to remove particulates.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (improves protonation for ESI+).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B (0-1 min)

    
     95% B (8 min) 
    
    
    
    Hold (2 min).
  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters (Triple Quadrupole)
  • Source: ESI (Electrospray Ionization).[2][3][4][5][6]

  • Gas Temperature: 300°C.

  • Gas Flow: 10 L/min.

  • Nebulizer: 35 psi.

  • Capillary Voltage: 3500 V (Positive), 3000 V (Negative).

Fragmentation Mechanism & Comparison

The core distinction between the target (72115-08-3) and its isomer lies in the Ortho Effect .

Target: 5-Amino-2-nitrobenzonitrile (CAS 72115-08-3)

In this structure, the Nitro (-NO₂) group is ortho to the Cyano (-CN) group.

  • ESI(+) Mode (

    
    ):  The protonation occurs on the amine (
    
    
    
    ) nitrogen.
    • Primary Fragment (

      
       118):  Loss of the nitro group (
      
      
      
      , 46 Da). This is the base peak.
    • Secondary Fragment (

      
       91):  Subsequent loss of HCN (27 Da) from the cyano group.
      
  • ESI(-) Mode (

    
    ):  Deprotonation occurs at the amine.
    
    • Ortho Effect: The proximity of

      
       and 
      
      
      
      can facilitate oxygen transfer or unique ring closures, but the dominant pathway remains the loss of
      
      
      (
      
      
      132) and
      
      
      (
      
      
      116).
Alternative: 2-Amino-5-nitrobenzonitrile

Here, the Amino (-NH₂) group is ortho to the Cyano (-CN) group.

  • Ortho-Amino Effect: This specific arrangement allows for the formation of a cyclic amidine intermediate upon excitation, often leading to a distinct loss of

    
     (17 Da) or 
    
    
    
    (27 Da) before the nitro loss, altering the relative abundance of fragments compared to the target.
Comparative Data Table
Ionization ModePrecursor (

)
Target (72115-08-3) Fragments Isomer (Alternative) Fragments Mechanism Note
ESI (+) 164.0 118 (100%), 91, 64147 (M-NH3), 118, 91Isomer shows early NH3 loss due to ortho-CN/NH2 interaction.
ESI (-) 162.0 132 (M-NO), 116 (M-NO2)132, 116, 135 (M-HCN)Isomer shows stronger HCN loss.
Collision Energy N/A15-25 eV15-25 eVOptimal CE for nitro loss.

Visualization of Fragmentation Pathways[2]

The following diagram illustrates the distinct fragmentation pathways for CAS 72115-08-3 in Positive ESI mode, emphasizing the sequential loss of the nitro group and cyano moiety.

G cluster_legend Pathway Key M Precursor Ion [M+H]+ m/z 164 (5-Amino-2-nitrobenzonitrile) Frag1 Fragment [M+H-NO2]+ m/z 118 (Base Peak) M->Frag1 Loss of NO2 (-46 Da) Collision Energy: 20 eV Frag3 Fragment [M+H-NO]+ m/z 134 (Minor) M->Frag3 Loss of NO (-30 Da) Frag2 Fragment [M+H-NO2-HCN]+ m/z 91 (Phenyl Cation) Frag1->Frag2 Loss of HCN (-27 Da) Secondary Fragmentation key1 Primary Pathway (High Intensity)

Figure 1: ESI(+) Fragmentation Pathway of 5-Amino-2-nitrobenzonitrile showing the characteristic loss of the nitro group followed by the cyano group.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 28532, 2-Amino-5-nitrobenzonitrile. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzonitrile, 2-amino-5-nitro-. NIST Standard Reference Database. Retrieved from [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of nitro-aromatic compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Contextual grounding for nitro-loss mechanisms).

Sources

Safety & Regulatory Compliance

Safety

5-Amino-2-nitrobenzonitrile: Proper Disposal &amp; Handling Guide

[1] Executive Safety Summary Immediate Action Required: Treat 5-Amino-2-nitrobenzonitrile as a high-risk hazardous waste . It possesses a dual-hazard profile due to the energetic nitro group ( ) and the toxic nitrile gro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

Immediate Action Required: Treat 5-Amino-2-nitrobenzonitrile as a high-risk hazardous waste . It possesses a dual-hazard profile due to the energetic nitro group (


) and the toxic nitrile group (

).
  • Primary Disposal Method: Incineration (High temperature with scrubber).

  • Critical Prohibition: NEVER dispose of down the drain. NEVER mix with acidic waste streams (risk of HCN generation).

  • Stability Warning: As an ortho-nitro nitrile, this compound carries a risk of energetic decomposition under thermal shock. Handle as a potential explosive precursor during the waste consolidation phase.

Pre-Disposal Assessment & Chemical Characterization

Before removing this material from the bench, you must understand the "Why" behind the protocol. The disposal route is dictated by the functional group chemistry.

The Hazard Matrix
FeatureHazard ClassMechanism of DangerOperational Consequence
Nitro Group (

)
Energetic / OxidizerCan facilitate rapid oxidation or deflagration if heated or shocked.Do not compact waste.[1] Store away from reducing agents.
Nitrile Group (

)
Acute ToxinHydrolysis in acidic media releases Hydrogen Cyanide (HCN) gas.Strict pH control . Segregate from all acids.
Amino Group (

)
SensitizerPotential for skin sensitization and absorption.Double-gloving (Nitrile) is mandatory.
Physical Properties Relevant to Disposal[1][3]
  • State: Solid (Yellow to orange powder).

  • Solubility: Low in water; soluble in organic solvents (DMSO, Methanol).

  • Melting Point: ~190–210°C (Decomposes). Note: Proximity of melting point to decomposition temperature indicates thermal instability.

Operational Protocol: Step-by-Step Disposal

This protocol is designed to isolate the chemical from environmental release and incompatible reactions.

Phase 1: Personal Protective Equipment (PPE)[4]
  • Respiratory: N95 particulate respirator (minimum) or fume hood operation (preferred).

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness). The nitro-aromatic structure allows for dermal absorption.

  • Ocular: Chemical splash goggles.

Phase 2: Waste Segregation (The "Kill Step" for Risk)

You must segregate this waste into a stream that is destined for incineration .

  • Select Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass if possible to prevent breakage-related spills, unless the solvent carrier requires it.

  • Labeling: Mark the container immediately:

    • Content: "5-Amino-2-nitrobenzonitrile"

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Organic

    • Warning: "DO NOT MIX WITH ACIDS"

Phase 3: Packaging Procedures
Scenario A: Pure Solid Waste (Old Reagents)
  • Do not attempt to dissolve the solid for disposal. Keep it in its original container if stable.

  • If the original container is compromised, place the entire bottle into a larger secondary container (Overpack).

  • Fill void spaces with an inert absorbent (Vermiculite) to cushion against shock.

Scenario B: Solution Waste (Reaction Mixtures)
  • Ensure the solvent system is compatible (e.g., non-halogenated organics).

  • Check pH: Ensure the solution is Neutral (pH 7) or slightly Basic (pH 8-9).

  • Scientific Rationale: Keeping the pH above 7 prevents the protonation of the cyanide moiety, effectively blocking the formation of volatile HCN.

Disposal Workflow Diagram

The following decision tree illustrates the logical flow for categorizing and packing the waste.

DisposalWorkflow Start Waste Generation 5-Amino-2-nitrobenzonitrile StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid Waste (Solvent Solution) StateCheck->Liquid Dissolved SolidPack Double Bag or Secondary Containment Solid->SolidPack LiquidCheck Check pH (Must be pH ≥ 7) Liquid->LiquidCheck Label Labeling: 'Toxic Organic Waste' 'DO NOT MIX WITH ACID' SolidPack->Label Adjust Adjust pH with Dilute NaOH LiquidCheck->Adjust Acidic (pH < 7) LiquidPack Transfer to HDPE Waste Carboy LiquidCheck->LiquidPack Neutral/Basic Adjust->LiquidPack LiquidPack->Label Storage Satellite Accumulation Area (Segregate from Oxidizers) Label->Storage Vendor Vendor Pickup (Incineration) Storage->Vendor

Figure 1: Decision logic for the segregation and packaging of nitro-nitrile waste streams.

Regulatory & Transport Classification

When handing this over to your waste contractor (e.g., Veolia, Clean Harbors), provide the following classification data to ensure proper transport (DOT) and destruction (RCRA).

DOT Shipping Description (Likely Classification)
  • Proper Shipping Name: Nitriles, solid, toxic, n.o.s. (5-Amino-2-nitrobenzonitrile)

  • Hazard Class: 6.1 (Poison)

  • UN Number: UN 3439 (Solid) or UN 3276 (Liquid)

  • Packing Group: III (Minor Danger) or II (Medium Danger) depending on concentration.

RCRA Waste Codes (USA)

While 5-Amino-2-nitrobenzonitrile is not explicitly "P-listed" or "U-listed" by name in 40 CFR 261.33, it must be characterized by the generator:

  • D003 (Reactivity): Potential assignment if the specific isomer is deemed capable of detonation or explosive decomposition.

  • Characteristic of Toxicity: Due to the nitrile functionality.

Emergency Contingencies

Spill Response:

  • Evacuate: Clear the immediate area.

  • PPE Up: Wear self-contained breathing apparatus (SCBA) if dust is airborne.

  • Neutralize: Do not use water initially. Cover with a dry absorbent (vermiculite or sand).

  • Clean: Sweep carefully to avoid static discharge or friction heat. Place in a sealed container.

Exposure First Aid:

  • Inhalation: Move to fresh air immediately. Oxygen may be required.[2]

  • Skin Contact: Wash with soap and water for 15 minutes.[3] Do not use ethanol, as it may increase transdermal absorption.

References

  • PubChem. (n.d.).[4] 2-Amino-5-nitrobenzonitrile Compound Summary (Isomer Analog). National Library of Medicine. Retrieved February 24, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 24, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 24, 2026, from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Amino-2-nitrobenzonitrile

For the diligent researcher, scientist, and drug development professional, the safe handling of chemical reagents is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Per...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the safe handling of chemical reagents is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with 5-Amino-2-nitrobenzonitrile. Our commitment is to empower you with the knowledge to not only protect yourself but also to understand the rationale behind each safety measure, ensuring a culture of safety and scientific excellence in your laboratory.

Understanding the Hazard: Why PPE is Critical for 5-Amino-2-nitrobenzonitrile

5-Amino-2-nitrobenzonitrile (CAS No. 17420-30-3) is a yellow powder that presents several health hazards.[1] According to its Safety Data Sheet (SDS), it is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] The toxicological properties of this compound have not been fully investigated, which necessitates a cautious and thorough approach to PPE.[3] The primary routes of exposure are inhalation, skin contact, and ingestion.[2] Therefore, a comprehensive PPE strategy must create a barrier against these routes.

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It is a risk-based decision-making process that considers the specific tasks to be performed, the potential for exposure, and the physical state of the chemical. For 5-Amino-2-nitrobenzonitrile, which is a solid, the primary risks during handling are the generation of dust and potential for skin contact.

Recommended PPE for Handling 5-Amino-2-nitrobenzonitrile

Based on the hazard profile, the following PPE is essential for the safe handling of 5-Amino-2-nitrobenzonitrile.

Personal Protective Equipment Specifications and Rationale
Hand Protection Chemical-resistant gloves (Nitrile) . Nitrile gloves offer excellent resistance to a wide range of chemicals and are a reliable choice for handling 5-Amino-2-nitrobenzonitrile.[4][5][6][7][8] They provide a durable barrier against skin contact with the solid compound. Always check for and discard any gloves with punctures or tears.
Eye and Face Protection Chemical safety goggles . These are crucial to protect the eyes from dust particles.[2][3][8] In situations where there is a higher risk of splashes, such as when dissolving the compound, a face shield should be worn in addition to safety goggles for full facial protection.[8]
Body Protection Laboratory coat . A standard lab coat is necessary to protect the skin and personal clothing from contamination.[2][8] Ensure the lab coat is fully buttoned.
Respiratory Protection NIOSH-approved respirator . When handling larger quantities of 5-Amino-2-nitrobenzonitrile or when there is a potential for significant dust generation, a respirator is required.[3][9] The specific type of respirator and cartridge should be selected based on a formal risk assessment. For nuisance dust, a particle respirator (e.g., N95) may be sufficient.[10] In all cases, a fit test is required to ensure a proper seal.

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to proper procedures is as critical as the PPE itself. The following workflows are designed to minimize exposure and ensure a safe working environment.

Donning PPE: The Correct Sequence

A systematic approach to putting on PPE prevents contamination and ensures all protective layers are correctly in place.

PPE_Donning_Sequence cluster_donning PPE Donning Sequence Lab_Coat 1. Lab Coat Respirator 2. Respirator (if required) Lab_Coat->Respirator Protect clothing first Goggles 3. Safety Goggles/Face Shield Respirator->Goggles Ensure proper fit Gloves 4. Gloves Goggles->Gloves Last point of contact

Caption: Sequential process for donning PPE before handling 5-Amino-2-nitrobenzonitrile.

Doffing PPE: Minimizing Contamination Risk

The removal of PPE is a critical step where cross-contamination can occur if not done correctly. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces.

PPE_Doffing_Sequence cluster_doffing PPE Doffing Sequence Gloves 1. Gloves (most contaminated) Goggles 2. Safety Goggles/Face Shield Gloves->Goggles Avoid touching face Lab_Coat 3. Lab Coat Goggles->Lab_Coat Remove from the back Respirator 4. Respirator (if worn) Lab_Coat->Respirator Untie and roll inwards Wash_Hands 5. Wash Hands Thoroughly Respirator->Wash_Hands Final step to remove any residual contamination

Caption: Step-by-step procedure for the safe removal of PPE after handling the chemical.

Disposal Plan: Responsible Waste Management

All disposable PPE, including gloves and any contaminated wipes, should be considered hazardous waste.

  • Solid Waste: Place contaminated gloves, weigh boats, and other solid materials into a designated, sealed, and clearly labeled hazardous waste container.

  • Decontamination: Decontaminate non-disposable equipment and work surfaces thoroughly after use.

  • Waste Disposal: Dispose of the hazardous waste container according to your institution's and local regulations.[2][9]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][3] Seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[3] Seek immediate medical attention.[2][9]

By adhering to these stringent PPE protocols and operational plans, you can significantly mitigate the risks associated with handling 5-Amino-2-nitrobenzonitrile, fostering a secure and productive research environment.

References

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves.
  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove. (2025, May 7). S&S Glove.
  • Are Nitrile Gloves Considered PPE? - Armbrust American. Armbrust American.
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. LinkedIn.
  • Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. (2025, April 9). SafetyCulture.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 21). Fisher Scientific.
  • 2 - SAFETY DATA SHEET. (2011, February 7). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2011, December 15). Fisher Scientific.
  • MSDS of 5-Amino-2-hydroxybenzonitrile. BOC Sciences.
  • 2-Amino-5-nitrobenzonitrile - Hazardous Agents - Haz-Map. Haz-Map.
  • 2-Amino-5-nitrobenzonitrile(17420-30-3) - ChemicalBook. ChemicalBook.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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